MM0299
Description
The exact mass of the compound 4-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is 429.15762283 g/mol and the complexity rating of the compound is 786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-31-16-6-2-14(3-7-16)22(28)13-32-17-8-4-15(5-9-17)27-25(29)23-18-10-11-19(21-12-20(18)21)24(23)26(27)30/h2-11,18-21,23-24H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUJAWVNBGZCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: MM0299 Mechanism of Action in Glioma Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MM0299 is a novel tetracyclic dicarboximide compound demonstrating potent anti-glioblastoma activity, specifically targeting glioma stem cells (GSCs). Its mechanism of action centers on the inhibition of lanosterol synthase (LSS), a critical enzyme in the cholesterol biosynthesis pathway. This inhibition diverts the metabolic flux from cholesterol production towards a shunt pathway that generates 24(S),25-epoxycholesterol (EPC). The accumulation of EPC, coupled with the depletion of cellular cholesterol, is both necessary and sufficient to impede the proliferation and viability of GSCs. This whitepaper provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action
This compound acts as a potent inhibitor of lanosterol synthase (LSS), the enzyme responsible for converting 2,3-oxidosqualene to lanosterol, a key precursor of cholesterol.[1][2] By blocking this step in the canonical cholesterol biosynthesis pathway, this compound triggers a metabolic shift.[2] The accumulating 2,3-oxidosqualene is redirected into a shunt pathway, leading to the synthesis and accumulation of 24(S),25-epoxycholesterol (EPC).[2][3] The dual effect of cholesterol depletion and EPC accumulation is cytotoxic to glioma stem cells.[2][3]
Quantitative Data
The efficacy of this compound and its analogs has been quantified in various glioma stem cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of these compounds.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | Mut6 (murine GSC) | 0.0182 | [4] |
| This compound | UTSW63 (human GSC) | 0.0222 | [1] |
| This compound | UTSW71 (human GSC) | 0.0212 | [1] |
| Analog 13 | Mut6 (murine GSC) | 0.0443 | [1] |
| Analog 13 | UTSW63 (human GSC) | 0.0293 | [1] |
| This compound | Lanosterol Synthase (LSS) Enzyme | 2.2 | [4] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
-
Cell Plating: Seed glioma stem cells in opaque-walled 96-well plates at a density of 2,000 cells per well in 100 µL of appropriate growth medium.
-
Compound Treatment: Add this compound or its analogs at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer into the substrate bottle. Mix by gentle inversion until the substrate is fully dissolved.
-
Lysis: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Record the luminescence of each well using a plate reader. The luminescent signal is proportional to the number of viable cells.
Lanosterol Synthase (LSS) Enzymatic Assay
This in vitro assay measures the activity of LSS and its inhibition by compounds like this compound.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM DTT.
-
Enzyme and Substrate: Add purified recombinant human LSS enzyme to the reaction mixture. The substrate, 2,3-oxidosqualene, is typically provided in a detergent solution (e.g., Triton X-100) to ensure solubility.
-
Inhibitor Addition: Add this compound at varying concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiation and Incubation: Start the reaction by adding the substrate. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quench solution, such as a mixture of chloroform and methanol, to extract the lipids.
-
Product Analysis: The product, lanosterol, is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The percentage of inhibition is calculated by comparing the amount of lanosterol produced in the presence and absence of the inhibitor.
Sterol Quantification by Mass Spectrometry
This method is used to measure the levels of cholesterol and 24(S),25-epoxycholesterol in GSCs following treatment with this compound.
-
Cell Culture and Treatment: Culture glioma stem cells and treat with this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Lipid Extraction:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
Add an internal standard (e.g., deuterated cholesterol) to the extraction mixture for quantification.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
-
Saponification (Optional): To measure total sterols (both free and esterified), the lipid extract can be saponified using potassium hydroxide to hydrolyze the sterol esters.
-
Derivatization: The extracted sterols are often derivatized (e.g., silylated) to improve their volatility and ionization efficiency for GC-MS analysis.
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separate the different sterols based on their retention times on the GC column.
-
Identify and quantify the sterols based on their mass spectra and comparison to the internal standard.
-
Visualizations
Signaling Pathway of this compound in Glioma Stem Cells
Caption: this compound inhibits LSS, blocking cholesterol synthesis and shunting precursors to produce EPC, leading to GSC growth inhibition.
Experimental Workflow for Characterizing this compound
Caption: Workflow for identifying and characterizing this compound's anti-GSC activity and mechanism of action.
References
The Emergence of MM0299: A Novel Lanosterol Synthase Inhibitor Driving 24(S),25-Epoxycholesterol Synthesis for Glioblastoma Therapy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most challenging adult brain cancers to treat, largely due to the difficulty of developing brain-penetrant drugs that can effectively target tumor cells.[1] A promising therapeutic strategy has emerged with the development of MM0299, a tetracyclic dicarboximide that demonstrates potent anti-glioblastoma activity.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its role in the production of 24(S),25-epoxycholesterol (EPC), and the downstream effects on glioma stem-like cells. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: LSS Inhibition and Shunt to EPC Production
This compound functions as a selective inhibitor of Lanosterol Synthase (LSS), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting LSS, this compound diverts the metabolic flux away from cholesterol production and into a "shunt" pathway that culminates in the synthesis of 24(S),25-epoxycholesterol (EPC).[1][2] This accumulation of EPC is both necessary and sufficient to induce toxicity in glioma stem-like cells, leading to the depletion of cellular cholesterol and subsequent inhibition of cell growth.[1][4]
Signaling Pathway of this compound Action
Caption: this compound inhibits LSS, shunting sterol synthesis to produce EPC, which depletes cholesterol and inhibits glioma cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Compound | Target | Assay | IC50 / EC50 | Cell Line | Reference |
| This compound | Lanosterol Synthase (LSS) | Enzymatic Inhibition | 2.2 µM | - | [1] |
| This compound | Cell Proliferation | Cell Viability | 0.0182 µM | Mut6 (mouse GSC) | [1][5] |
| Analog 13 | p75/LSS Binding | Probe-Displacement | 0.0287 µM | - | [2] |
Table 1: In Vitro Efficacy of this compound and its Analogs. This table presents the half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound and a key analog, demonstrating their potency against LSS and glioma stem-like cells.
| Treatment | Analyte | Fold Change (vs. Control) | Cell Line | Time Point | Reference |
| This compound | 24(S),25-epoxycholesterol | Increased | Mut6 | 96h | [1] |
| This compound | Cholesterol | Decreased | Mut6 | 96h | [1] |
Table 2: Effect of this compound on Sterol Levels. This table highlights the primary metabolic consequence of LSS inhibition by this compound, showing the increase in the shunt metabolite EPC and the corresponding decrease in cholesterol.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to assess the effect of this compound on the viability of glioma stem-like cells.
Materials:
-
Glioma stem-like cells (e.g., Mut6)
-
Cell culture medium (Neurobasal-A medium supplemented with N2, B27, human EGF, human FGF-basic, and penicillin-streptomycin)
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed glioma stem-like cells in 96-well opaque-walled plates at a density of 1,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression curve fit.
Sterol Extraction and Analysis by LC-MS
This protocol details the extraction and quantification of sterols, including 24(S),25-epoxycholesterol and cholesterol, from cultured cells.
Materials:
-
Treated glioma stem-like cells
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Internal standards (e.g., d7-cholesterol, d6-24(S),25-epoxycholesterol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into a glass tube.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a 2:1 mixture of chloroform:methanol to the cell suspension.
-
Add internal standards for quantification.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the phases.
-
-
Sample Preparation:
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the sterols using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water, methanol, acetonitrile with ammonium acetate).
-
Detect and quantify the sterols using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the absolute or relative levels of each sterol by comparing the peak areas to those of the internal standards.
Orthotopic Glioblastoma Mouse Model
This protocol describes the in vivo evaluation of this compound in a mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Luciferase-expressing glioma stem-like cells
-
Stereotactic apparatus
-
Hamilton syringe
-
This compound formulation for oral gavage
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Intracranial Cell Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined location.
-
Slowly inject 5 µL of a cell suspension (e.g., 100,000 cells) into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Administer D-luciferin intraperitoneally and image the mice using an in vivo imaging system.
-
-
Drug Treatment:
-
Once tumors are established (as determined by bioluminescence signal), randomize the mice into treatment and control groups.
-
Administer this compound (or a brain-penetrant analog) or vehicle control daily via oral gavage.
-
-
Efficacy Assessment:
-
Monitor tumor progression and animal survival.
-
At the end of the study, harvest the brains for histological and biochemical analysis (e.g., measurement of EPC levels in the tumor).
-
Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Cell Viability Assay Workflow
Caption: Workflow for determining the IC50 of this compound on glioma stem-like cells.
Orthotopic Mouse Model Workflow
Caption: Workflow for in vivo efficacy testing of this compound in a glioblastoma mouse model.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for glioblastoma. Its unique mechanism of action, which leverages the production of the onco-metabolite 24(S),25-epoxycholesterol to induce cancer cell death, offers a novel therapeutic avenue. The development of brain-penetrant analogs of this compound further enhances its clinical potential.[1][3] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring combination therapies, and further elucidating the downstream signaling pathways affected by EPC accumulation in glioma cells. These efforts will be crucial in translating the promise of LSS inhibition into effective treatments for patients with glioblastoma.
References
The Potential of MM0299 in Glioblastoma: A Technical Guide for Researchers
An In-depth Analysis of a Novel Lanosterol Synthase Inhibitor for Glioblastoma Research and Drug Development
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat brain tumors, necessitating the exploration of novel therapeutic strategies. This technical guide delves into the preclinical research surrounding MM0299, a novel tetracyclic dicarboximide identified as a potent inhibitor of lanosterol synthase (LSS). By targeting a critical enzyme in the cholesterol biosynthesis pathway, this compound induces the accumulation of a toxic metabolite, 24(S),25-epoxycholesterol (EPC), specifically within glioma stem-like cells (GSCs), leading to cholesterol depletion and subsequent cell growth inhibition. This document provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and workflows to support further investigation and development of this promising anti-glioblastoma compound.
Introduction
Glioblastoma is characterized by its high degree of cellular heterogeneity, infiltrative growth, and profound resistance to conventional therapies. A key feature of GBM is its reliance on de novo cholesterol synthesis to support rapid cell proliferation and membrane maintenance. This metabolic dependency presents a promising therapeutic vulnerability. This compound is a small molecule that has emerged from high-throughput screening for its anti-glioblastoma activity.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogs.
Core Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting lanosterol synthase (LSS), the enzyme responsible for converting 2,3-oxidosqualene to lanosterol, a key precursor in the cholesterol biosynthesis pathway.[1][2] This inhibition diverts the metabolic flux away from cholesterol production and into a shunt pathway that results in the accumulation of 24(S),25-epoxycholesterol (EPC).[1][3] The synthesis of EPC is both necessary and sufficient to induce toxicity in mouse and human glioma stem-like cells by depleting cellular cholesterol.[1][3][4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data
The anti-proliferative activity of this compound and its analogs has been quantified against various glioma stem-like cell lines. The following tables summarize the key in vitro efficacy data.
| Compound | Target | IC50 (μM) | Cell Line | Reference |
| This compound | Lanosterol Synthase (LSS) | 2.2 | - | [5] |
| This compound | Cell Proliferation | 0.0182 | Mut6 | [5] |
Table 1: In vitro activity of this compound.
A structure-activity relationship (SAR) study on this compound led to the development of several analogs with improved potency and metabolic stability.[2]
| Analog | Mut6 IC50 (nM) | Mouse Liver S9 T1/2 (min) |
| This compound (1) | 18.2 | >240 |
| 52a | 63 | >240 |
Table 2: Structure-Activity Relationship of selected this compound analogs.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound.
Cell Lines and Culture
-
Murine Glioma Stem-like Cell Line (Mut6): Derived from spontaneous glioblastoma tumors in a genetically engineered mouse model (GFAP-Cre; Trp53fl/fl; Ptenfl/fl; Nf1fl/fl).[1]
-
Human Glioblastoma Stem-like Cell Lines (UTSW63, UTSW71): Derived from patient tumors at UT Southwestern Medical Center.[1]
-
Culture Conditions: Cells are maintained as neurospheres in DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and FGF (20 ng/mL).
Cell Viability Assay
A common method to assess the anti-proliferative effects of this compound is the MTT assay.
-
Cell Plating: Dissociate neurospheres into single cells and plate in 96-well plates at a density of 2,000-5,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of this compound or its analogs for 96 hours.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis.
Sterol Analysis by Mass Spectrometry
The levels of cholesterol and its precursors are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Lipid Extraction:
-
Saponification:
-
Hydrolyze the dried lipid extracts with 1M KOH in methanol to release free sterols.[1]
-
-
Solid Phase Extraction (SPE):
-
Further isolate sterols using a silica SPE column.[7]
-
-
LC-MS Analysis:
-
Separate sterols using reverse-phase liquid chromatography.
-
Detect and quantify sterols using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[7]
-
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship for its target identification.
Brain-Penetrant Analog and Preclinical Outlook
A significant hurdle in glioblastoma drug development is the blood-brain barrier (BBB). Research has identified an orally bioavailable and brain-penetrant derivative of this compound, analog 52a .[2] This analog was shown to induce the production of EPC in orthotopic GBM tumors in mice, but not in the normal brain, highlighting its tumor-targeting potential.[1]
Clinical Perspective
As of the latest available information, there are no registered clinical trials specifically investigating this compound for the treatment of glioblastoma. The research remains in the preclinical stage. The promising in vivo data for the brain-penetrant analog 52a , however, provides a strong rationale for further development towards clinical evaluation.
Conclusion
This compound represents a promising new class of anti-glioblastoma agents that exploit the metabolic vulnerability of glioma stem-like cells. Its well-defined mechanism of action, potent in vitro activity, and the development of a brain-penetrant analog underscore its therapeutic potential. This technical guide provides a foundational resource for the scientific community to build upon this research, with the ultimate goal of translating these preclinical findings into effective therapies for glioblastoma patients.
References
- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
MM0299: A Selective Lanosterol Synthase Inhibitor for Glioblastoma Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat brain cancers. A promising therapeutic strategy involves targeting the metabolic vulnerabilities of cancer cells. MM0299, a novel tetracyclic dicarboximide, has emerged as a potent and selective inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative data on its activity and selectivity, and the experimental protocols used for its characterization.
Introduction
Cholesterol is an essential component of cell membranes and a precursor for steroid hormones and bile acids. Glioblastoma cells, due to the blood-brain barrier limiting lipoprotein uptake, are heavily reliant on de novo cholesterol synthesis. This dependency presents a therapeutic window for inhibitors of the cholesterol biosynthesis pathway. Lanosterol synthase (LSS) catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, the first sterol in this pathway. Inhibition of LSS represents an attractive strategy to disrupt cholesterol homeostasis in GBM.
This compound is a potent and selective LSS inhibitor with demonstrated anti-glioblastoma activity. Its mechanism of action is distinct from simple cholesterol depletion. By inhibiting LSS, this compound diverts the metabolic flux towards a shunt pathway, leading to the accumulation of 24(S),25-epoxycholesterol (EPC).[1][2] EPC has been shown to be the primary mediator of this compound's cytotoxic effects against glioma stem-like cells.[1][2]
Mechanism of Action
This compound selectively binds to and inhibits the enzyme lanosterol synthase.[1] This inhibition has a dual effect on cellular sterol metabolism:
-
Inhibition of Canonical Cholesterol Biosynthesis: By blocking the conversion of (S)-2,3-oxidosqualene to lanosterol, this compound effectively halts the downstream production of cholesterol.
-
Activation of a Shunt Pathway: The accumulation of the LSS substrate, (S)-2,3-oxidosqualene, leads to its increased conversion into (S,S)-2,3:22,23-dioxidosqualene (DOS). DOS is then metabolized to 24(S),25-epoxylanosterol (EPL) and subsequently to 24(S),25-epoxycholesterol (EPC).[1]
The accumulation of EPC is cytotoxic to glioma stem-like cells, primarily through the depletion of cellular cholesterol.[1][2] Furthermore, EPC is a signaling molecule that can regulate cholesterol homeostasis by:
-
Suppressing Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are master transcriptional regulators of cholesterol and fatty acid synthesis. Their suppression by EPC further reduces the cell's ability to produce cholesterol.
-
Activating Liver X Receptors (LXRs): LXRs are nuclear receptors that, when activated by oxysterols like EPC, promote cholesterol efflux.
This multifaceted mechanism makes this compound a highly effective agent against glioblastoma cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a comparator LSS inhibitor, Ro 48-8071.
| Compound | Target | Assay | IC50 / EC50 | Cell Line |
| This compound | Lanosterol Synthase (LSS) | in vitro enzymatic assay | 2.2 µM[3] | - |
| This compound | Cell Proliferation | Dose-response growth assay | 0.0182 µM[3] | Mut6 |
| Ro 48-8071 | Cell Proliferation | Dose-response growth assay | 0.0112 µM | Mut6 |
| Ro 48-8071 | p75 (LSS) binding | Probe-displacement assay | 0.00248 µM | Mut6 |
Table 1: In vitro and Cell-Based Activity of this compound and Ro 48-8071
| Compound | Target Protein | Enrichment Factor | Selectivity Note |
| This compound | Lanosterol Synthase (LSS) | 15.5-fold | No other proteins enriched > 2-fold |
| Ro 48-8071 | Lanosterol Synthase (LSS) & others | - | Over 130 proteins enriched to a larger extent than LSS |
Table 2: Selectivity Profile of this compound
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound, based on available information.
Dose-Response Growth Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.
Materials:
-
Glioma stem-like cells (e.g., Mut6)
-
Cell culture medium
-
Accutase
-
96-well plates
-
This compound (and other test compounds)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Culture glioma stem-like cells as neurospheres.
-
Pool neurospheres and gently dissociate into single cells using Accutase.
-
Seed 750 cells per well in 100 µL of medium in a 96-well plate.
-
Immediately treat cells with a serial dilution of the test compound. Ensure all wells are normalized to the same final concentration of DMSO (e.g., 0.5%). Each dose should be performed in triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 72 hours).
-
Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
In vitro Lanosterol Synthase (LSS) Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of LSS.
Materials:
-
Recombinant human LSS
-
Assay buffer
-
(S)-2,3-oxidosqualene (substrate)
-
This compound (and other test compounds)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing recombinant LSS in assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.
-
Incubate the reaction at 37°C for a defined period during which the reaction is linear.
-
Stop the reaction (e.g., by adding a quenching solvent).
-
Extract the lipid products.
-
Analyze the production of lanosterol by LC-MS/MS.
-
Calculate the percent inhibition at each compound concentration and determine the IC50.
Target Identification using a Chemical Probe and Competitive Binding
This protocol is used to identify the cellular target of a compound.
Materials:
-
This compound-alkyne probe (an analog of this compound with an alkyne handle)
-
Mut6 cells
-
UV light source (365 nm)
-
Lysis buffer
-
Azide-fluorophore conjugate (e.g., TAMRA-azide)
-
Copper(I) catalyst for click chemistry
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Treat Mut6 cells with the this compound-alkyne probe.
-
For competitive binding, co-incubate cells with the probe and increasing concentrations of this compound.
-
Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.
-
Lyse the cells and perform a click chemistry reaction by adding the azide-fluorophore and copper catalyst to label the probe-bound proteins.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner. A decrease in the fluorescence of a specific protein band in the presence of the competitor (this compound) indicates a direct binding interaction.
Sterolomics Analysis by LC-MS/MS
This protocol is used to quantify the levels of various sterols in cells following treatment with a compound.
Materials:
-
Mut6 cells
-
This compound
-
Internal standards (e.g., deuterated sterols)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Treat Mut6 cells with this compound at various concentrations for a specified time.
-
Harvest the cells and add internal standards.
-
Perform a lipid extraction using an appropriate solvent system.
-
Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Separate the different sterol species using liquid chromatography.
-
Detect and quantify the sterols using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the levels of each sterol to the internal standard and cell number or protein concentration.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a selective LSS inhibitor.
Experimental Workflow: Dose-Response Growth Assay
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of lanosterol synthase that demonstrates significant anti-glioblastoma activity. Its unique mechanism of action, which involves the production of the cytotoxic metabolite 24(S),25-epoxycholesterol, provides a new therapeutic avenue for this devastating disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in advancing this compound or similar LSS inhibitors towards clinical application. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted.
References
In-Depth Technical Guide: MM0299, a Novel Anti-Cancer Agent Targeting Cholesterol Biosynthesis in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM0292 is a novel, potent, and selective small molecule inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway. Its discovery presents a promising therapeutic strategy against glioblastoma (GBM), a highly aggressive and challenging-to-treat brain tumor. By inhibiting LSS, MM0292 redirects the metabolic flux from cholesterol production towards the synthesis of 24(S),25-epoxycholesterol (EPC), an oxysterol that exhibits potent cytotoxic effects on glioma stem-like cells (GSCs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental protocols associated with MM0292 and its brain-penetrant analogs.
Introduction
Glioblastoma is the most common and lethal primary malignant brain tumor in adults, with a median survival of just over a year with standard-of-care treatment. The infiltrative nature of GBM and the presence of a protective blood-brain barrier (BBB) pose significant challenges to effective therapeutic intervention. A growing body of evidence points to the deregulation of cholesterol metabolism as a key vulnerability in GBM. Unlike most other cell types in the body, brain cells, including GBM cells, rely on de novo cholesterol synthesis due to the inability of circulating lipoproteins to cross the BBB. This dependency makes the cholesterol biosynthesis pathway an attractive target for therapeutic development. MM0292 was identified through a high-throughput screen for compounds that inhibit the proliferation of a murine glioma stem-like cell line.
Mechanism of Action
MM0292 exerts its anti-cancer activity by selectively inhibiting lanosterol synthase (LSS). LSS catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, the first sterol in the cholesterol biosynthesis pathway. Inhibition of LSS by MM0292 leads to the accumulation of the LSS substrate, (S)-2,3-oxidosqualene, which is then shunted into an alternative pathway, resulting in the production of 24(S),25-epoxycholesterol (EPC).[1][2][3][4][5][6] EPC has been shown to be the primary mediator of MM0292's cytotoxic effects in glioma stem-like cells. The accumulation of EPC and the depletion of cellular cholesterol are believed to disrupt cellular membrane integrity and signaling pathways that are critical for cancer cell survival and proliferation.[1][2][4][5]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for this compound and its brain-penetrant analog, Analog 13.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Lanosterol Synthase (LSS) | Recombinant Human LSS | Enzymatic Assay | 2.2 | [7] |
| This compound | Cell Proliferation | Mut6 (murine GSC) | Cell Viability | 0.0182 | [7] |
| Analog 13 | Cell Proliferation | Mut6 (murine GSC) | Cell Viability | N/A | [1] |
N/A: Data not available in the searched literature.
Table 2: Pharmacokinetics of Brain-Penetrant Analog 13
| Parameter | Route | Dose (mg/kg) | Plasma Bioavailability (%) | Brain Bioavailability (%) | Reference |
| Analog 13 | Oral | 20 | 39 | 58 | [1] |
Experimental Protocols
Cell Viability Assay
The anti-proliferative activity of this compound and its analogs is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed glioma stem-like cells (e.g., Mut6) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Lanosterol Synthase (LSS) Enzymatic Assay
The direct inhibitory effect of this compound on LSS is measured using an in vitro enzymatic assay with recombinant human LSS.
Protocol:
-
Purify recombinant human LSS protein.
-
Prepare a reaction mixture containing the purified LSS, the substrate (S)-2,3-oxidosqualene, and a buffer system.
-
Add varying concentrations of the inhibitor (this compound).
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and extract the lipid products.
-
Analyze the formation of lanosterol using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1]
Sterolomics Analysis by LC-MS/MS
The levels of 24(S),25-epoxycholesterol (EPC) and other sterols in cells or tissues are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Extract lipids from cell pellets or tissue homogenates using a suitable solvent system (e.g., chloroform/methanol).
-
Separate the sterols using reverse-phase liquid chromatography.
-
Detect and quantify the sterols using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.[1][8][9][10][11]
Orthotopic Glioblastoma Mouse Model
The in vivo efficacy of brain-penetrant analogs of this compound is evaluated in an orthotopic glioblastoma mouse model.
Protocol:
-
Intracranially implant human or murine glioblastoma cells (e.g., patient-derived xenograft lines) into the brains of immunodeficient mice.
-
Allow the tumors to establish, which can be monitored by bioluminescence or magnetic resonance imaging (MRI).
-
Administer the test compound (e.g., Analog 13) to the mice via a clinically relevant route (e.g., oral gavage).
-
Monitor tumor growth and the overall health and survival of the mice.
-
At the end of the study, harvest the brains for histological and biochemical analysis, including the measurement of EPC levels in the tumor tissue.[1]
Experimental Workflow Diagram
Development of a Brain-Penetrant Analog: Analog 13
A significant challenge in developing drugs for brain tumors is overcoming the blood-brain barrier. Through medicinal chemistry efforts, a brain-penetrant analog of this compound, designated as Analog 13, was developed.[1] In vivo pharmacokinetic studies in mice demonstrated that orally administered Analog 13 achieves significant exposure in both the plasma and the brain.[1] Importantly, treatment with Analog 13 was shown to induce the production of the cytotoxic metabolite EPC in orthotopic GBM tumors.[1][2][3][4][6]
Clinical Development
As of the latest available information, there are no registered clinical trials for this compound or its analogs. The promising preclinical data, however, strongly support its continued development towards clinical investigation for the treatment of glioblastoma.
Conclusion
MM0292 represents a novel and highly promising therapeutic agent for the treatment of glioblastoma. Its unique mechanism of action, which involves the targeted inhibition of lanosterol synthase and the subsequent production of the cytotoxic oxysterol EPC, offers a new strategy to exploit the metabolic vulnerabilities of GBM. The successful development of a brain-penetrant analog further enhances its clinical potential. Further preclinical studies to fully characterize the in vivo efficacy and safety profile of MM0292 analogs are warranted to pave the way for future clinical trials in patients with this devastating disease.
References
- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PrimoVeNde [librarysearch.library.utoronto.ca]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. omicsdi.org [omicsdi.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of bioactive oxysterols in newborn mouse brain by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of MM0299: A Novel Lanosterol Synthase Inhibitor for Glioblastoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 7, 2025
Executive Summary
MM0299 is a novel, selective, and brain-penetrant small molecule inhibitor of lanosterol synthase (LSS), the enzyme responsible for the first committed step in the post-squalene cholesterol biosynthesis pathway. Identified through a high-throughput chemical screen against glioma stem-like cells (GSCs), this compound exhibits potent anti-proliferative activity by inducing the production of the cytotoxic oxysterol, 24(S),25-epoxycholesterol (EPC), leading to the depletion of cellular cholesterol. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and key signaling pathways. The data presented herein is primarily derived from the foundational study by Nguyen T.P., et al., published in Cell Chemical Biology in 2023, and a subsequent structure-activity relationship (SAR) study by Corley C.D., et al., in the Journal of Medicinal Chemistry in 2024.
Mechanism of Action
This compound exerts its anti-cancer effects through a novel mechanism that exploits the metabolic vulnerabilities of glioblastoma (GBM). Unlike many cancer therapies that directly target cell division or signaling pathways, this compound modulates a key metabolic enzyme, lanosterol synthase (LSS).
The core mechanism can be summarized in the following steps:
-
Inhibition of Lanosterol Synthase (LSS): this compound selectively binds to and inhibits LSS, the enzyme that catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol.[1]
-
Shunting of the Cholesterol Biosynthesis Pathway: By blocking the canonical pathway to cholesterol, this compound diverts the metabolic flux of (S)-2,3-oxidosqualene towards an alternative "shunt" pathway.
-
Production of 24(S),25-epoxycholesterol (EPC): This metabolic shunting results in the accumulation of the oxysterol 24(S),25-epoxycholesterol (EPC).[1]
-
Induction of Cytotoxicity: The accumulation of EPC is the primary driver of this compound's anti-proliferative effects. EPC is both necessary and sufficient to induce cell death in glioma stem-like cells.[1]
-
Depletion of Cellular Cholesterol: The cytotoxic effect of EPC is mediated by the depletion of cellular cholesterol pools, which are critical for the survival and proliferation of GSCs.[1]
Signaling Pathway Diagram
The following diagram illustrates the effect of this compound on the cholesterol biosynthesis pathway.
Caption: Mechanism of action of this compound in glioma stem-like cells.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its analogs.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | Lanosterol Synthase (LSS) | In vitro enzyme activity | - | 2.22 | [1] |
| This compound | Cell Proliferation | CellTiter-Glo® | Mut6 (murine GSC) | 0.0182 | [1] |
| This compound | Cell Proliferation | CellTiter-Glo® | UTSW63 (human GSC) | Data not available | [1] |
| This compound | Cell Proliferation | CellTiter-Glo® | UTSW71 (human GSC) | Data not available | [1] |
| Analog 13 | p75/LSS Competition | Probe-displacement assay | Mut6 | 0.0287 | [1] |
Table 2: In Vivo Pharmacokinetics of Analog 13
| Compound | Dosing Route | Dose | Brain Penetrance | Oral Bioavailability | Reference |
| Analog 13 | Oral | Not Specified | Yes | Yes | [1] |
Further detailed pharmacokinetic parameters for analog 13 are not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound.
Cell Viability Assay
This protocol was used to determine the anti-proliferative activity of this compound and its analogs against glioma stem-like cells.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Glioma stem-like cells (Mut6, UTSW63, or UTSW71)
-
NeuroCult NS-A Basal Medium (Human) with Proliferation Supplement
-
EGF (20 ng/mL), bFGF (20 ng/mL), heparin (2 µg/mL)
-
This compound and analogs, dissolved in DMSO
-
CellTiter-Glo® Reagent (Promega, #G8462)
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Seed GSCs in opaque-walled 96-well plates at a desired density in complete NeuroCult medium.
-
Prepare serial dilutions of this compound or its analogs in the culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 120 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Calculate IC50 values by fitting the data to a five-parameter dose-response curve using software such as GraphPad Prism.[1]
-
Sterol Analysis by LC-MS
This protocol was used to quantify the levels of sterol intermediates in the cholesterol biosynthesis pathway following treatment with this compound.
-
Assay Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify different sterol species from cell extracts based on their mass-to-charge ratio.
-
Materials:
-
GSC cultures treated with this compound
-
LC-MS grade solvents (e.g., methanol, chloroform, water)
-
Internal standards for sterols
-
LC system coupled to a triple quadrupole mass spectrometer
-
-
Procedure (General Outline):
-
Sample Preparation:
-
Harvest and wash the treated cells.
-
Perform a lipid extraction using a method such as the Bligh-Dyer extraction.
-
Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.
-
-
LC Separation:
-
Inject the reconstituted sample into an LC system equipped with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of a mixture of solvents (e.g., water/methanol with ammonium acetate and methanol/chloroform with ammonium acetate) to separate the sterols.
-
-
MS Detection:
-
Ionize the eluted sterols using an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each sterol of interest.
-
-
-
Data Analysis:
-
Generate standard curves for each sterol using known concentrations.
-
Quantify the amount of each sterol in the samples by comparing their peak areas to the standard curves and normalizing to the internal standard.
-
Experimental and Drug Discovery Workflow
The discovery and characterization of this compound followed a logical and systematic workflow, as depicted in the diagram below.
Caption: Drug discovery and development workflow for this compound.
Conclusion and Future Directions
This compound represents a promising new class of therapeutic agents for the treatment of glioblastoma. Its unique mechanism of action, which involves the targeted inhibition of lanosterol synthase and the subsequent induction of cytotoxic EPC, offers a novel strategy to combat this devastating disease. The identification of a brain-penetrant analog, number 13, paves the way for further preclinical and clinical development.[1]
Future research should focus on:
-
Comprehensive in vivo efficacy and toxicity studies of analog 13 and other optimized leads.
-
Elucidation of the detailed molecular interactions between this compound and LSS.
-
Investigation of potential resistance mechanisms to LSS inhibitors.
-
Exploration of the therapeutic potential of this compound in other cancers with dysregulated cholesterol metabolism.
This technical guide provides a foundational understanding of the pharmacological properties of this compound, intended to facilitate further research and development in this promising area of cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols: MM0299 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM0299 is a potent and selective small molecule inhibitor of Lanosterol Synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By inhibiting LSS, this compound effectively blocks the canonical pathway for cholesterol production and diverts the metabolic flux towards a shunt pathway that produces 24(S),25-epoxycholesterol (EPC).[1][3][4][5] The accumulation of EPC has been shown to be cytotoxic to cancer cells, particularly glioma stem-like cells, by depleting cellular cholesterol.[1][3][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound targets Lanosterol Synthase (LSS), the enzyme responsible for converting (S)-2,3-oxidosqualene to lanosterol, a critical precursor for cholesterol. Inhibition of LSS by this compound leads to a decrease in lanosterol and downstream cholesterol levels. Concurrently, the substrate (S)-2,3-oxidosqualene is shunted into an alternative pathway, leading to the accumulation of 24(S),25-epoxycholesterol (EPC).[1][3][5] EPC is a biologically active oxysterol that can induce cytotoxicity in cancer cells, making this compound a promising agent for cancer research.[1][3][5]
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the reported inhibitory concentrations of this compound.
| Target | Cell Line/System | IC50 | Reference |
| Lanosterol Synthase (LSS) | Enzymatic Assay | 2.2 µM | [2] |
| Cell Proliferation | Mut6 (Glioma Stem-like Cells) | 0.0182 µM | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
-
Reconstitution: this compound is typically supplied as a solid powder. It is soluble in DMSO.[6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When stored properly, the powder form is stable for up to 3 years at -20°C.[6]
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of glioma cells.
-
Materials:
-
Glioma cell line (e.g., U87, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.001 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
-
Materials:
-
Glioma cell line
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis
This protocol can be used to assess the levels of LSS and other proteins in the cholesterol biosynthesis or apoptosis pathways after this compound treatment.
-
Materials:
-
Glioma cell line
-
6-well plates or larger culture dishes
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSS, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin or anti-Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.
Caption: A typical experimental workflow.
References
Application Notes and Protocols for the Synthesis of Brain-Penetrant MM0299 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of brain-penetrant analogs of MM0299, a potent inhibitor of lanosterol synthase (LSS) with anti-glioblastoma activity.
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging-to-treat primary brain tumor, partly due to the blood-brain barrier (BBB) restricting the entry of therapeutic agents.[1][2][3][4] A promising therapeutic strategy involves targeting metabolic vulnerabilities of GBM cells, such as their dependence on de novo cholesterol synthesis.[5] this compound, a novel tetracyclic dicarboximide, was identified as a potent inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][6] Inhibition of LSS by this compound diverts sterol metabolism towards a shunt pathway, leading to the accumulation of the oncostatic metabolite 24(S),25-epoxycholesterol (EPC).[1][2][3][4] EPC accumulation is both necessary and sufficient to induce cell death in glioma stem-like cells (GSCs) by depleting cellular cholesterol.[1][2]
While this compound demonstrates potent anti-cancer activity, its therapeutic application for GBM requires sufficient brain penetration. This has led to the development of analogs with improved pharmacokinetic properties, including oral bioavailability and the ability to cross the BBB.[1][2][5] Notably, a comprehensive structure-activity relationship (SAR) study involving 100 analogs has identified compounds with single-digit nanomolar activity against GSCs and excellent brain exposure.[5] This document outlines the synthesis of these advanced analogs and the key experimental procedures for their evaluation.
Data Presentation
The following tables summarize the quantitative data for this compound and its key analogs, providing a basis for comparison and further development.
Table 1: In Vitro Biological Activity and Physicochemical Properties of this compound and Select Analogs
| Compound | LSS Binding (p75/LSS) EC50 (µM) | Anti-proliferative Activity (Mut6 GSC) IC50 (µM) | Molecular Weight (Da) |
| This compound | - | 0.0182[6] | - |
| Analog 13 | 0.0287[1] | - | 468[1] |
| Compound 52a | - | 0.063[5] | - |
Data compiled from multiple sources.[1][5][6] Note: Analog 13 and Compound 52a may refer to the same or structurally similar brain-penetrant lead compound.
Table 2: In Vivo Pharmacokinetic Properties of a Lead Brain-Penetrant Analog (Compound 52a)
| Parameter | Value |
| Route of Administration | Oral |
| Plasma Bioavailability | 39%[5] |
| Brain Bioavailability | 58%[5] |
| Metabolic Stability (S9 T1/2) | >240 min[5] |
This data highlights the successful optimization of the this compound scaffold to achieve excellent brain exposure and metabolic stability, critical for an effective CNS drug candidate.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound analogs and the general workflow for their synthesis and evaluation.
Caption: Signaling pathway of brain-penetrant this compound analogs.
Caption: Experimental workflow for synthesis and evaluation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of brain-penetrant this compound analogs.
Protocol 1: General Synthesis of Brain-Penetrant this compound Analogs
This protocol describes a general method for synthesizing N-arylated tetracyclic dicarboximides, based on the structure of reported brain-penetrant analogs. The synthesis involves the alkylation of a phenolic tetracyclic dicarboximide core with a suitable 2-bromo-1-arylethan-1-one derivative.
Materials:
-
N-(4-hydroxyphenyl) tetracyclic dicarboximide (starting material)
-
Substituted 2-bromo-1-arylethan-1-one (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one)
-
Cesium carbonate (Cs2CO3)
-
Ethanol (EtOH), absolute
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the N-(4-hydroxyphenyl) tetracyclic dicarboximide (1.0 eq) and dissolve it in absolute ethanol.
-
Base Addition: Add cesium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Alkylation: Add the desired substituted 2-bromo-1-arylethan-1-one (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 50 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final pure analog.
-
Characterization: Confirm the structure and purity of the synthesized analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Lanosterol Synthase (LSS) Binding Assay (Probe-Displacement)
This assay determines the binding affinity of the synthesized analogs to LSS by measuring their ability to displace a known fluorescent probe.
Materials:
-
HEK293T cell lysate overexpressing LSS (p75)
-
Fluorescent LSS probe (e.g., Ro-alkyne probe)
-
Synthesized this compound analogs
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 384-well plates
-
Fluorescence plate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from HEK293T cells overexpressing LSS according to standard laboratory protocols.
-
Compound Preparation: Prepare a serial dilution of the test analogs in DMSO, followed by a further dilution in PBS to the desired final concentrations.
-
Assay Plate Setup: Add the diluted cell lysate to the wells of a 384-well plate.
-
Compound Addition: Add the serially diluted test analogs to the wells. Include wells with DMSO only as a negative control and a known LSS inhibitor as a positive control.
-
Probe Addition: Add the fluorescent LSS probe to all wells at a fixed concentration.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Calculate the percentage of probe displacement for each analog concentration. Plot the data and fit to a dose-response curve to determine the EC50 value, which is the concentration of the analog required to displace 50% of the fluorescent probe.
Protocol 3: Anti-proliferative Assay in Glioma Stem-like Cells (GSCs)
This protocol assesses the ability of the synthesized analogs to inhibit the growth of glioma stem-like cells (GSCs).
Materials:
-
Murine (e.g., Mut6) or human GSC lines
-
GSC culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and FGF)
-
Synthesized this compound analogs
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count GSCs. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of GSC culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test analogs in the culture medium. Add the diluted compounds to the wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the analog concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 4: In Vivo Pharmacokinetic Study to Assess Brain Penetration
This protocol describes a study in mice to determine the oral bioavailability and brain-to-plasma concentration ratio of lead analogs.
Materials:
-
8-10 week old male C57BL/6 mice
-
Lead this compound analog
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Brain harvesting tools
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the study.
-
Compound Formulation: Prepare a homogenous suspension of the test analog in the vehicle at the desired concentration for oral dosing (e.g., 10 mg/kg).
-
Dosing: Administer the compound formulation to a cohort of mice via oral gavage.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice via retro-orbital or tail-vein bleed. Euthanize the mice at each time point and harvest the brains immediately.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the harvested brains and homogenize them in a suitable buffer.
-
-
Bioanalysis: Extract the drug from the plasma and brain homogenate samples. Quantify the concentration of the analog in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the plasma and brain concentration-time profiles.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, and the area under the curve (AUC) for both plasma and brain.
-
Calculate the brain-to-plasma ratio (AUCbrain / AUCplasma) to assess the extent of brain penetration.
-
Determine oral bioavailability by comparing the plasma AUC from the oral dose to the AUC from an intravenous dose (if performed).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of Sterol Biosynthesis [mdpi.com]
- 4. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ahajournals.org [ahajournals.org]
Techniques for Measuring MM0299 Efficacy in Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM0299 is a potent inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its anti-tumor activity, particularly against glioblastoma (GBM), is attributed to its ability to redirect sterol metabolism.[1][2][3] this compound blocks the canonical cholesterol synthesis and shunts the metabolic flux towards the production of 24(S),25-epoxycholesterol (EPC), a toxic metabolite that depletes cellular cholesterol and inhibits the growth of glioma stem-like cells.[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound and its analogs in both in vitro and in vivo tumor models.
In Vitro Efficacy Assessment
Cell Viability and Proliferation Assays
A fundamental method for evaluating the anti-tumor activity of this compound is to measure its effect on the viability and proliferation of cancer cell lines, particularly glioma stem-like cells (GSCs).
Application Note: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5][6][7] This assay is well-suited for high-throughput screening of this compound and its analogs to determine their half-maximal inhibitory concentration (IC50).
Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its analogs in the appropriate vehicle (e.g., DMSO).
-
Add the compounds to the experimental wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 96-120 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Assay Procedure:
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cellular Sterolomics Analysis
To confirm the mechanism of action of this compound, it is crucial to measure the intracellular levels of key sterols, including the target engagement marker EPC.
Application Note: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sterols in cell lysates.[9][10][11] This technique allows for the direct measurement of the accumulation of EPC and the depletion of cholesterol and its precursors.
Protocol: LC-MS/MS for Cellular Sterol Analysis
-
Cell Culture and Treatment:
-
Plate GSCs in a 6-well plate and allow them to adhere or form neurospheres.
-
Treat the cells with this compound or vehicle for 24 hours.[2]
-
-
Sample Preparation:
-
Wash the cells with cold PBS and lyse them.
-
Perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
Derivatize the sterols to enhance ionization efficiency. For example, derivatization with nicotinic acid can be used for the analysis of 24(S)-hydroxycholesterol, a related oxysterol.[12]
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in an appropriate solvent.
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable column (e.g., C18) to separate the different sterol species.
-
Employ multiple reaction monitoring (MRM) to specifically detect and quantify the target sterols (e.g., EPC, cholesterol, lanosterol).
-
-
Data Analysis:
-
Quantify the concentration of each sterol using a standard curve generated with known amounts of purified standards.
-
Normalize the sterol levels to the total protein concentration of the cell lysate.
-
In Vivo Efficacy Assessment
Orthotopic Glioblastoma Mouse Model
To evaluate the efficacy of this compound in a more physiologically relevant setting, an orthotopic glioblastoma mouse model is essential.
Application Note: This model involves the intracranial implantation of human or murine GSCs into the brains of immunodeficient mice, leading to the formation of tumors that closely mimic human GBM.[3][13][14] An orally bioavailable and brain-penetrant analog of this compound, such as analog 13, is required for these studies.[1][2]
Protocol: Establishment and Treatment of an Orthotopic GBM Model
-
Cell Preparation:
-
Culture and harvest GSCs (e.g., UTSW63).
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/5 µL.[1]
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mice (e.g., with a ketamine/xylazine cocktail).[1]
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates (e.g., relative to the bregma).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Compound Administration:
-
Once tumors are established (e.g., detectable by imaging), randomize the mice into treatment and control groups.
-
Administer the this compound analog (e.g., analog 13 at 20 mg/kg) or vehicle orally, once or twice daily.[2]
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume at regular intervals using imaging.[15]
-
Survival Analysis: Monitor the mice for signs of neurological deficits or distress and euthanize them when they reach a humane endpoint. Record the date of euthanasia for survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and serum to measure EPC levels by LC-MS/MS to confirm target engagement.[2]
-
-
Data Analysis:
Data Presentation
Quantitative In Vitro Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Mut6 (murine GSC) | Cell Viability | 0.0182 | [1][6] |
| This compound | UTSW63 (human GSC) | Cell Viability | 0.0222 | [1] |
| This compound | UTSW71 (human GSC) | Cell Viability | 0.0212 | [1] |
| This compound | Recombinant LSS | Enzymatic Assay | 2.2 | [6] |
| Ro 48-8071 | Mut6 (murine GSC) | Cell Viability | 0.0112 | [1] |
| Analog 13 | p75/LSS Binding | Probe-Displacement | EC50 = 0.0287 | [1] |
Quantitative In Vivo Data (Illustrative)
| Treatment Group | Dosing Regimen | Median Survival (Days) | Percent Increase in Lifespan | Reference |
| Vehicle | Oral, daily | 25 | - | - |
| Analog 13 | 20 mg/kg, oral, daily | 35 | 40% | - |
Note: Specific in vivo efficacy data with survival endpoints for an this compound analog was not available in the provided search results. This table is an illustrative example of how such data would be presented.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in tumor cells.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing in vivo efficacy of this compound.
References
- 1. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Therapeutic targeting of constitutive PARP activation compromises stem cell phenotype and survival of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthotopic mouse model of human glioblastoma [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for MM0299 Administration in In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM0299 is a novel small molecule inhibitor of lanosterol synthase (LSS), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By inhibiting LSS, this compound diverts the metabolic flux from cholesterol production to a shunt pathway that results in the accumulation of 24(S),25-epoxycholesterol (EPC).[1][2][3][4] Elevated levels of EPC have been shown to be cytotoxic to cancer cells, particularly glioma stem-like cells, by inducing cholesterol depletion.[1][2][5] Preclinical studies have demonstrated the anti-cancer efficacy of this compound and its derivatives, highlighting its potential as a therapeutic agent for cancers that are highly dependent on de novo cholesterol synthesis, such as glioblastoma.[1][2][5] An analog of this compound, compound 52a , has been developed to be orally bioavailable and brain-penetrant, making it a promising candidate for in vivo studies targeting brain tumors.[6]
These application notes provide a comprehensive overview of the administration of this compound and its derivatives for in vivo cancer research, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound targets lanosterol synthase (LSS), the enzyme responsible for converting (S)-2,3-oxidosqualene to lanosterol, a key precursor of cholesterol. Inhibition of LSS by this compound leads to two significant downstream effects: the depletion of cellular cholesterol and the accumulation of the cytotoxic metabolite 24(S),25-epoxycholesterol (EPC).[1][2][3][4] EPC is known to activate the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis. Activation of LXR can lead to the upregulation of genes involved in cholesterol efflux, further contributing to the reduction of intracellular cholesterol levels. The depletion of cholesterol disrupts the integrity of cancer cell membranes and signaling pathways that are dependent on lipid rafts, ultimately leading to cell growth inhibition and apoptosis.
Caption: Signaling pathway of this compound, an inhibitor of Lanosterol Synthase (LSS).
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analog, compound 52a.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| Mut6 (murine glioma stem-like cells) | Cell Proliferation | 0.0182 | [7] |
| Recombinant LSS | Enzymatic Assay | 2.2 | [7] |
Table 2: In Vivo Pharmacokinetics of this compound Analog (Compound 52a)
| Parameter | Value | Species | Reference |
| Oral Bioavailability (Plasma) | 39% | Mouse | [6] |
| Oral Bioavailability (Brain) | 58% | Mouse | [6] |
| Metabolic Stability (S9 T1/2) | >240 min | Mouse Liver S9 | [6] |
| Tolerability | No adverse effects on body weight, hematologic, liver, or kidney function after 2 weeks of chronic oral dosing. | Mouse | [6] |
Experimental Protocols
The following are representative protocols for the administration of this compound or its derivatives in in vivo cancer studies. Note: These protocols are synthesized from best practices for similar compounds and should be optimized for specific experimental needs.
Protocol 1: Oral Gavage Administration for Orthotopic Glioblastoma Models
This protocol is suitable for the orally bioavailable analog of this compound (e.g., compound 52a).
Materials:
-
This compound analog (e.g., compound 52a)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal balance
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes (1 mL)
Procedure:
-
Animal Model: Utilize an established orthotopic glioblastoma mouse model (e.g., patient-derived xenografts or syngeneic models).
-
Dose Calculation: Determine the desired dose in mg/kg. The optimal dose should be determined empirically through dose-finding studies. Based on tolerability studies of similar compounds, a starting dose in the range of 10-50 mg/kg can be considered.
-
Formulation Preparation:
-
Weigh the required amount of this compound analog and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the compound completely. Vortex briefly.
-
Add PEG300 and Tween-80, and vortex until a homogenous solution is formed.
-
Add the sterile saline and vortex thoroughly. If precipitation occurs, sonicate the solution in a water bath until it is clear or a fine, uniform suspension is formed.
-
Prepare the formulation fresh daily.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the formulation to be administered (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
-
Treatment Schedule: The frequency and duration of treatment should be determined based on the study design. A common schedule is once-daily administration for a period of 2-4 weeks.
-
Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence or MRI). Record animal body weight and clinical signs of toxicity regularly.
References
- 1. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal delivery of experimental compounds in orthotopic brain tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urncst.com [urncst.com]
- 6. researchgate.net [researchgate.net]
- 7. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of MM0299 on Glioma Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging adult brain cancers to treat.[1][2] A significant hurdle in developing effective therapies is the identification of brain-penetrant drugs that can effectively target the tumor cells.[1][2][3][4][5] MM0299, a tetracyclic dicarboximide, has emerged as a promising anti-glioblastoma agent.[1][2][3][4][5] This document provides a detailed protocol for assessing the effect of this compound on 3D glioma spheroids, an in vitro model that better recapitulates the complex tumor microenvironment compared to traditional 2D cell cultures.[6][7][8]
This compound functions as a selective inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] By inhibiting LSS, this compound diverts the sterol metabolic flux away from cholesterol production and towards the synthesis of 24(S),25-epoxycholesterol (EPC).[1][2][3][4][5] The accumulation of EPC leads to the depletion of cellular cholesterol, which is essential for the growth and proliferation of glioma stem-like cells.[1][2][3][4][5]
These application notes provide a comprehensive guide for researchers to evaluate the therapeutic potential of this compound using glioma spheroid models. The protocols herein detail methods for spheroid formation, treatment with this compound, and subsequent analysis of cell viability, proliferation, and invasion.
Signaling Pathway of this compound in Glioma Cells
The mechanism of action of this compound involves the strategic redirection of the cholesterol biosynthesis pathway. The diagram below illustrates how this compound's inhibition of Lanosterol Synthase (LSS) leads to the production of an anti-tumor metabolite.
References
- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. PrimoVeNde [librarysearch.library.utoronto.ca]
- 6. A Cytotoxic Three-Dimensional-Spheroid, High-Throughput Assay using Patient Derived Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 3D Spheroid Model for Glioblastoma [jove.com]
- 8. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MM0299 in Combination with Other Glioblastoma (GBM) Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, there is a lack of publicly available preclinical or clinical data on the use of MM0299 in direct combination with other glioblastoma (GBM) therapies such as temozolomide (TMZ) or radiation. The following application notes and protocols are based on the known mechanism of action of this compound and established methodologies for evaluating combination therapies in GBM research. These are intended to serve as a scientific guide for investigating the potential of this compound in combination regimens.
Introduction to this compound
This compound is a selective, brain-penetrant inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] In glioblastoma cells, which are highly dependent on de novo cholesterol synthesis, inhibition of LSS by this compound has a unique cytotoxic effect.[3] It diverts the metabolic flux from cholesterol production towards the synthesis of 24(S),25-epoxycholesterol (EPC), an oxysterol that is toxic to glioma stem-like cells (GSCs).[1][2][3][4] A derivative of this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier, making it a promising candidate for GBM treatment.[1][2][3][4]
Rationale for Combination Therapy
The current standard of care for GBM involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[3] However, resistance to these therapies is common and underscores the urgent need for novel treatment strategies. Combining this compound with standard therapies could offer a synergistic anti-tumor effect through complementary mechanisms of action:
-
Targeting a distinct vulnerability: While radiation and TMZ induce DNA damage, this compound targets the metabolic dependency of GBM cells on cholesterol synthesis. This multi-pronged attack could reduce the likelihood of therapeutic resistance.
-
Sensitizing resistant cells: Cholesterol metabolism has been implicated in the resistance of GBM cells to therapy.[5][6] By disrupting this pathway, this compound may re-sensitize resistant GSCs to the cytotoxic effects of radiation and TMZ.
-
Targeting glioma stem cells: GSCs are a subpopulation of tumor cells believed to be responsible for tumor recurrence and therapy resistance. This compound has been shown to specifically target these cells.[1][4]
Preclinical Data Summary (Single Agent)
The following table summarizes the known in vitro efficacy of this compound from published studies.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Mut6 (murine GBM) | Cell Proliferation | 0.0182 µM | [7] |
| This compound | Human GSCs | Not specified | Not specified | [1] |
Proposed Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound in GBM cells.
References
- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Intracellular Cholesterol in Temozolomide-Induced Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming MM0299 Solubility Issues In Vitro
For researchers, scientists, and drug development professionals utilizing MM0299, this technical support center provides essential guidance on overcoming common solubility challenges encountered during in vitro experiments. By offering detailed troubleshooting, frequently asked questions, and precise experimental protocols, we aim to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound in vitro.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound is a hydrophobic molecule with low aqueous solubility. Direct dilution of a concentrated DMSO stock into cell culture media or buffer can cause it to crash out of solution. | 1. Perform serial dilutions in 100% DMSO first: Before adding to your aqueous experimental medium, perform any necessary serial dilutions of your this compound stock solution in pure, anhydrous DMSO. 2. Minimize the volume of DMSO added to aqueous media: Aim for a final DMSO concentration of less than 0.5% in your cell culture, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and solubility issues. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. 3. Stepwise dilution: When preparing your final working solution, add the this compound DMSO stock to the aqueous medium slowly and with gentle mixing to facilitate dispersion. |
| Inconsistent or lower-than-expected potency (higher IC50) | The actual concentration of solubilized this compound may be lower than the nominal concentration due to precipitation or adsorption to plasticware. | 1. Visually inspect for precipitation: Before adding to your cells, carefully inspect the prepared working solution for any visible precipitate. If observed, reconsider the preparation method or the final concentration. 2. Use low-adhesion plasticware: For preparing and storing this compound solutions, consider using low-protein-binding tubes and plates to minimize loss of the compound. 3. Prepare fresh working solutions: this compound may not be stable in aqueous solutions for extended periods. Prepare your final working solutions fresh for each experiment from a frozen DMSO stock. |
| High background or off-target effects | The solvent (DMSO) may be contributing to cellular stress or other off-target effects, especially at higher concentrations. | 1. Determine the maximum tolerable DMSO concentration for your cell line: Perform a dose-response experiment with DMSO alone to identify the highest concentration that does not affect cell viability or the experimental endpoint. 2. Maintain a consistent final DMSO concentration across all conditions: This includes your untreated and positive controls to ensure that any observed effects are due to this compound and not the solvent. |
| Difficulty dissolving the lyophilized powder | This compound is a tetracyclic dicarboximide and may require specific conditions for initial solubilization. | 1. Use high-quality, anhydrous DMSO: DMSO is hygroscopic (readily absorbs water from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.[1] 2. Utilize sonication: If the compound does not readily dissolve, brief sonication in a water bath can aid in solubilization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 125 mg/mL (291.06 mM).[1]
Q2: How should I store my this compound stock solution?
A2: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[2][3][4] By inhibiting LSS, this compound diverts the metabolic flux from cholesterol production to a shunt pathway that results in the accumulation of 24(S),25-epoxycholesterol (EPC).[2][3][4] EPC then depletes cellular cholesterol, leading to anti-proliferative and cytotoxic effects in cancer cells, particularly glioblastoma stem-like cells.[2][3][4]
Q4: What are the known IC50 values for this compound?
A4: The in vitro IC50 of this compound for inhibiting recombinant human LSS is 2.2 µM.[1][2] In cell-based assays, the IC50 for inhibiting the proliferation of Mut6 glioma stem-like cells is 0.0182 µM.[1]
Q5: Can I use solvents other than DMSO to dissolve this compound?
A5: While other organic solvents might be capable of dissolving this compound, DMSO is the most commonly used and recommended solvent for in vitro applications due to its high solubilizing capacity for a wide range of small molecules and its relatively low toxicity to most cell lines at low concentrations. If you must use an alternative solvent, it is crucial to perform thorough validation to ensure it does not interfere with your assay or cell health.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 125 mg/mL (291.06 mM) | [1] |
| LSS Inhibition IC50 (in vitro, recombinant human) | 2.2 µM | [1][2] |
| Cell Proliferation Inhibition IC50 (Mut6 cells) | 0.0182 µM | [1] |
| Analog 13 p75/LSS Competition EC50 | 0.0287 µM | |
| Analog 13 Mut6 Cell Proliferation IC50 | 0.0443 µM | |
| Analog 13 UTSW63 Cell Proliferation IC50 | 0.0293 µM |
Key Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol details the steps to prepare this compound working solutions from a concentrated DMSO stock for use in cell-based assays.
Materials:
-
Lyophilized this compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile, cell culture medium appropriate for your cell line
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 429.51 g/mol ), add 23.28 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a room temperature water bath. d. Aliquot the 10 mM stock solution into single-use volumes in low-adhesion microcentrifuge tubes and store at -80°C.
-
Prepare Intermediate Dilutions in DMSO: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Perform serial dilutions of the 10 mM stock in 100% anhydrous DMSO to create a range of intermediate concentrations. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Prepare Final Working Solutions in Cell Culture Medium: a. To minimize precipitation, do not exceed a final DMSO concentration of 0.5% in your cell culture medium. b. For each desired final concentration of this compound, add the appropriate volume of the corresponding intermediate DMSO stock to your pre-warmed cell culture medium. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM intermediate stock to 999 µL of cell culture medium. c. Mix gently by inverting the tube or pipetting up and down. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Cell Viability Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability using a commercially available assay kit (e.g., CellTiter-Glo®).[2]
Materials:
-
Cells of interest (e.g., glioma stem-like cells)
-
Complete cell culture medium
-
Sterile, white-walled 96-well plates suitable for luminescence assays
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (cell culture medium with the same final DMSO concentration as the highest this compound concentration)
-
Positive control (optional, a known cytotoxic agent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a white-walled 96-well plate at the desired density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: a. Prepare a series of this compound working solutions at 2x the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the appropriate this compound working solution or control solution to each well. c. Include wells for vehicle control (DMSO) and untreated cells (medium only). d. Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all other readings. b. Normalize the data to the vehicle control (set as 100% viability). c. Plot the normalized viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits Lanosterol Synthase (LSS), shunting sterol synthesis towards 24(S),25-epoxycholesterol (EPC) and depleting cellular cholesterol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting MM0299 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM0299. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Lanosterol Synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting LSS, this compound blocks the canonical pathway for cholesterol production and diverts the metabolic flux towards a shunt pathway that produces 24(S),25-epoxycholesterol (EPC).[1][2] The accumulation of EPC and depletion of cellular cholesterol are responsible for the anti-proliferative effects of this compound, particularly in glioma stem-like cells.[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions of this compound in a suitable solvent such as DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as DMSO is hygroscopic and absorbed water can affect the solubility and stability of the compound.
Troubleshooting Guide for this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in solution during experimental procedures.
Issue 1: Precipitation of this compound upon addition to aqueous solutions (e.g., cell culture media).
Possible Cause 1: Poor Aqueous Solubility. this compound is a hydrophobic molecule and has limited solubility in aqueous environments like cell culture media. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible while maintaining this compound in solution. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in your aqueous buffer or media. This gradual decrease in solvent strength can help keep the compound in solution.
-
Pre-warming of Media: Gently pre-warm the cell culture media to 37°C before adding the this compound stock solution. This can sometimes improve solubility.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the aqueous solution, vortex or mix thoroughly to ensure rapid and uniform dispersion.
Possible Cause 2: Interaction with Media Components. Components in complex solutions like cell culture media (e.g., proteins, salts) can sometimes interact with small molecules and cause them to precipitate.
Solutions:
-
Serum Concentration: If using serum-containing media, consider if the serum concentration is affecting solubility. You may test different serum lots or concentrations.
-
Use of Pluronic F-68: For some hydrophobic compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (at a final concentration of ~0.01-0.1%) to the culture medium can help to maintain solubility.
Issue 2: Loss of this compound activity over time in solution.
Possible Cause 1: Metabolic Degradation. Studies have shown that this compound has a relatively short half-life in the presence of metabolic enzymes. For instance, in mouse liver S9 fractions, the half-life of this compound was determined to be 14 minutes.[4] This suggests that if your experimental system contains metabolic enzymes (e.g., primary hepatocytes, liver tissue fractions), this compound may be rapidly metabolized.
Solutions:
-
Consider Metabolically Stable Analogs: If metabolic instability is a concern for your application, consider using a more stable analog. For example, analog 52a has been shown to be significantly more metabolically stable with a half-life of over 240 minutes in mouse liver S9 fractions.[4]
-
Inhibition of Metabolic Enzymes: In some in vitro systems, it may be possible to include inhibitors of common metabolic enzymes (e.g., cytochrome P450 inhibitors) to reduce the degradation of this compound. However, this approach should be used with caution as it can have off-target effects.
Possible Cause 2: Chemical Instability (Hydrolysis or Photodegradation). this compound is a tetracyclic dicarboximide. Structurally related dicarboximide fungicides are known to be susceptible to hydrolysis, particularly under basic pH conditions, and can also undergo photodegradation.[5][6][7]
Solutions:
-
pH Control: Ensure that the pH of your solutions is maintained within a stable and appropriate range for your experiment. Avoid prolonged exposure to high pH environments.
-
Protection from Light: Protect this compound solutions from direct light, especially from UV sources. Use amber-colored tubes or wrap tubes in aluminum foil. When working with this compound in light-sensitive assays, minimize the exposure time to light.
-
Freshly Prepared Solutions: Prepare working solutions of this compound fresh for each experiment to minimize the potential for degradation over time.
Data Presentation
Table 1: Metabolic Stability of this compound and a Key Analog in Mouse Liver S9 Fractions.
| Compound | Half-Life (T1/2) in Mouse Liver S9 Fractions (minutes) | Reference |
| This compound (1) | 14 | [4] |
| Analog 52a | > 240 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: S9 Metabolic Stability Assay
This protocol is a generalized procedure for assessing the metabolic stability of a compound like this compound using liver S9 fractions.
Materials:
-
Liver S9 fractions (e.g., mouse, human)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control compound (with known metabolic instability, e.g., verapamil)
-
Negative control (vehicle, DMSO)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the S9 fraction and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the this compound stock solution (final concentration typically 1 µM) and the NADPH regenerating system. The final DMSO concentration should be kept low (e.g., < 0.5%).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Controls: Run parallel reactions for the positive control, a negative control without the NADPH regenerating system, and a vehicle control.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (T1/2) can then be calculated using the formula: T1/2 = 0.693 / k.
Visualizations
References
- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fungicides and photochemistry: photodegradation of the dicarboximide fungicide vinclozolin [agris.fao.org]
Technical Support Center: Enhancing Brain Bioavailability of MM-0299 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain bioavailability of MM-0299 and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: My MM-0299 derivative shows poor permeability in our in vitro Blood-Brain Barrier (BBB) model. What are the potential causes and how can I troubleshoot this?
Answer:
Low permeability in an in vitro BBB model, such as a Transwell assay, can stem from several factors related to the compound's properties and the experimental setup. Here’s a systematic approach to troubleshooting:
-
Compound-Related Issues:
-
Physicochemical Properties: MM-0299 and its derivatives are N-aryl tetracyclic dicarboximides. While some derivatives like compound 52a show good brain exposure, others may have suboptimal properties.[1]
-
High Molecular Weight: While specific data for all derivatives is not available, a higher molecular weight can hinder passive diffusion.
-
Low Lipophilicity (LogP): Insufficient lipophilicity can limit the ability of the compound to partition into the lipid membranes of the endothelial cells. For a related analog, the CLogP was 4.3, which is within a reasonable range for CNS penetration.[2]
-
High Polar Surface Area (PSA): A high PSA can reduce membrane permeability. The tPSA for a related analog was 64 Ų, which is generally considered favorable for BBB penetration.[2]
-
Poor Aqueous Solubility: Low solubility can lead to inaccurate concentration measurements and poor availability of the compound to the cell monolayer.
-
-
Efflux Transporter Substrate: Your derivative might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain endothelial cells.
-
-
Experimental Setup Issues:
-
In Vitro Model Integrity: The tightness of your in vitro BBB model is crucial.
-
Low Transendothelial Electrical Resistance (TEER): Low TEER values indicate a leaky barrier. Ensure your cell culture conditions are optimal and that the cell monolayer has reached confluency.
-
High Paracellular Marker Permeability: High permeability of markers like FITC-dextran also suggests a compromised barrier.
-
-
Assay Conditions:
-
Incorrect Dosing Concentration: Ensure the concentration of your compound in the donor compartment is accurate and does not exceed its solubility limit.
-
Presence of Serum: Serum proteins can bind to your compound, reducing the free fraction available for transport.
-
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the experimental LogP, solubility, and pKa of your derivative.
-
Assess Efflux Liability: Conduct a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux. Consider co-administration with known P-gp inhibitors like verapamil or elacridar.
-
Optimize In Vitro BBB Model:
-
Monitor TEER values regularly to ensure barrier integrity.
-
Use appropriate paracellular markers to validate each experiment.
-
Consider using co-culture models (with astrocytes and pericytes) or dynamic models to better mimic the in vivo environment.
-
-
Refine Assay Protocol:
-
Measure the solubility of your compound in the assay buffer.
-
Consider performing the assay in the absence of serum or quantify the protein binding of your compound.
-
Question 2: In vivo pharmacokinetic studies with my MM-0299 derivative show low brain-to-plasma concentration ratios. What strategies can I employ to improve brain penetration?
Answer:
A low brain-to-plasma ratio (Kp) or unbound brain-to-plasma partition coefficient (Kp,uu) indicates poor brain penetration in vivo.[3][4][5] Here are several strategies to enhance the brain bioavailability of your MM-0299 derivative:
-
Chemical Modification (Lead Optimization):
-
Increase Lipophilicity: Systematically modify the structure to increase the LogP value, but be mindful of the "rule of 5" and potential for increased metabolic liability.
-
Reduce Polar Surface Area: Modify functional groups to decrease the PSA.
-
Mask Polar Groups (Prodrug Approach): Convert polar functional groups into more lipophilic moieties that can be cleaved in the brain to release the active drug.
-
Reduce Efflux: Modify the structure to reduce its affinity for efflux transporters like P-gp. Structure-activity relationship (SAR) studies have shown that subtle changes to the N-aryl tetracyclic dicarboximide scaffold can significantly impact activity and stability.[1]
-
-
Formulation Strategies:
-
Nanoparticle-Based Delivery Systems: Encapsulating your derivative in nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
-
Liposomal Formulations: Liposomes can be used to encapsulate your compound and can be surface-modified with ligands that target receptors on the BBB for enhanced delivery.
-
-
Co-administration with Efflux Pump Inhibitors:
-
Administering your derivative with a P-gp inhibitor can increase its brain concentration by blocking its efflux. However, this approach can also lead to systemic toxicity and drug-drug interactions.
-
Experimental Workflow for Improving Brain Bioavailability:
Caption: A logical workflow for troubleshooting and improving the brain bioavailability of MM-0299 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MM-0299 and why is brain penetration important?
A1: MM-0299 is a novel N-aryl tetracyclic dicarboximide that acts as a potent and selective inhibitor of lanosterol synthase (LSS).[1] LSS is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting LSS, MM-0299 diverts the metabolic flux towards the production of 24(S),25-epoxycholesterol (EPC), which is toxic to glioma stem-like cells.[2] Since glioblastoma is a brain tumor, it is crucial for MM-0299 and its derivatives to cross the blood-brain barrier to reach their target cells and exert their therapeutic effect.
Signaling Pathway of MM-0299 Action:
Caption: Simplified signaling pathway showing the mechanism of action of MM-0299 derivatives as lanosterol synthase inhibitors.
Q2: What are the key physicochemical properties of MM-0299 derivatives that influence brain bioavailability?
A2: The brain bioavailability of small molecules like MM-0299 derivatives is governed by a combination of physicochemical properties. While specific data for all derivatives are not publicly available, here are the key parameters and some known values for a related analog (compound 13):
| Property | Desired Range for CNS Penetration | Known Value for Analog 13[2] | Importance |
| Molecular Weight (MW) | < 450 Da | 468 Da | Smaller molecules generally exhibit better passive diffusion across the BBB. |
| Lipophilicity (CLogP) | 2 - 5 | 4.3 | Optimal lipophilicity is required for partitioning into the lipid membranes of the BBB. Too high can lead to non-specific binding. |
| Aqueous Solubility | > 60 µM | Not available | Sufficient solubility is necessary for absorption and distribution. |
| Polar Surface Area (tPSA) | < 90 Ų | 64 Ų | Lower PSA is associated with better BBB permeability. |
| pKa | Basic pKa 7.5 - 10.5 | Not available | Ionization state at physiological pH affects membrane permeability. |
Q3: What in vitro and in vivo models are recommended for assessing the brain bioavailability of MM-0299 derivatives?
A3: A tiered approach using both in vitro and in vivo models is recommended:
-
In Vitro Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A high-throughput screening tool to assess passive permeability.
-
Transwell Cell-Based Models: These models use a monolayer of brain endothelial cells to mimic the BBB. They can be used to measure both passive permeability and active transport. Co-culture models with astrocytes and pericytes provide a more physiologically relevant barrier.[6][7][8][9]
-
Microfluidic "BBB-on-a-chip" Models: These advanced models incorporate shear stress and can provide a more accurate prediction of in vivo permeability.
-
-
In Vivo Models:
-
Pharmacokinetic Studies in Rodents (Mice or Rats): These studies involve administering the compound and measuring its concentration in plasma and brain tissue over time to determine the brain-to-plasma ratio (Kp) and other pharmacokinetic parameters.[10]
-
Brain Microdialysis: This technique allows for the measurement of unbound drug concentrations in the brain extracellular fluid, providing the most accurate assessment of the pharmacologically active drug concentration at the target site (Kp,uu).[11]
-
Q4: Are MM-0299 derivatives likely to be substrates of P-glycoprotein (P-gp)?
A4: Given their chemical structure as N-aryl tetracyclic dicarboximides, it is plausible that some MM-0299 derivatives could be substrates for P-gp and other efflux transporters.[1] P-gp is a major obstacle to the brain penetration of many drugs. It is crucial to experimentally determine the P-gp liability of your specific derivatives using a bidirectional transport assay in an in vitro BBB model.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol provides a general method for assessing the permeability of MM-0299 derivatives across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line
-
Cell culture medium and supplements
-
Coating solution (e.g., collagen, fibronectin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
MM-0299 derivative stock solution
-
Lucifer yellow or FITC-dextran (paracellular markers)
-
LC-MS/MS for compound quantification
Methodology:
-
Cell Seeding:
-
Coat the apical side of the Transwell inserts with the appropriate extracellular matrix protein.
-
Seed the brain endothelial cells onto the inserts at a high density.
-
Culture the cells until a confluent monolayer is formed, typically monitored by measuring TEER.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the assay buffer containing the MM-0299 derivative to the apical (donor) chamber.
-
Add fresh assay buffer to the basolateral (receiver) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the donor chamber.
-
To assess barrier integrity, add a paracellular marker like Lucifer yellow to the donor chamber at the beginning of the experiment and measure its concentration in the receiver chamber at the end.
-
-
Sample Analysis:
-
Quantify the concentration of the MM-0299 derivative in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic and Brain Distribution Study in Mice
This protocol outlines a general procedure for determining the brain-to-plasma concentration ratio of an MM-0299 derivative in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
MM-0299 derivative formulation for administration (e.g., oral gavage, intravenous injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS for compound quantification
Methodology:
-
Compound Administration:
-
Administer the MM-0299 derivative to the mice via the desired route at a specific dose.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Immediately following blood collection, euthanize the mice and perfuse with saline to remove blood from the brain vasculature.
-
Excise the brain and rinse with cold saline.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brain and homogenize it in a suitable buffer.
-
-
Sample Analysis:
-
Extract the MM-0299 derivative from the plasma and brain homogenate samples.
-
Quantify the concentration of the compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain and plasma concentrations at each time point.
-
Determine the brain-to-plasma concentration ratio (Kp) by dividing the area under the curve (AUC) for the brain by the AUC for the plasma.
-
If unbound fractions in plasma (fu,p) and brain (fu,b) are determined separately (e.g., by equilibrium dialysis), the unbound brain-to-plasma partition coefficient (Kp,uu) can be calculated:
-
Kp,uu = Kp * (fu,p / fu,b)
-
-
References
- 1. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.12. In vitro BBB model and permeability assay [bio-protocol.org]
- 7. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 9. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MM0299 Resistance Mechanisms in Glioma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to MM0299 in glioma cell experiments. The information is based on the known mechanism of this compound and established principles of drug resistance in cancer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced sensitivity of our glioma cell line to this compound over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to this compound in glioma cells, while not yet extensively documented in the literature, can be hypothesized based on its mechanism of action. This compound inhibits Lanosterol Synthase (LSS), leading to the accumulation of cytotoxic 24(S),25-epoxycholesterol (EPC) and depletion of cellular cholesterol.[1][2][3][4][5][6] Potential resistance mechanisms can be broadly categorized as follows:
-
Target-Related Alterations: Changes in the LSS enzyme that prevent this compound from binding effectively.
-
Reduced Intracellular Drug Concentration: Increased efflux of this compound from the glioma cells.
-
Metabolic Reprogramming: Upregulation of compensatory pathways to overcome the effects of LSS inhibition.
-
Altered Cytotoxic Mediator: Changes in the metabolism or cellular response to the cytotoxic EPC.
Below is a table summarizing these potential mechanisms, the key molecular players, and suggested initial validation experiments.
| Potential Resistance Mechanism | Key Molecular Players | Suggested Initial Validation Experiment |
| Target Alteration | Lanosterol Synthase (LSS) | Sequence the LSS gene to check for mutations. Perform qPCR or Western blot to assess LSS expression levels. |
| Increased Drug Efflux | ABC Transporters (e.g., P-gp/ABCB1, BCRP/ABCG2, MRP1/ABCC1) | Perform qPCR or Western blot for common ABC transporters. Use a fluorescent substrate assay for these pumps. |
| Compensatory Pathway Upregulation | HMG-CoA Reductase (HMGCR), SREBP-2 | Assess HMGCR expression and activity. Measure SREBP-2 activation. |
| Increased Cholesterol Uptake | Low-Density Lipoprotein Receptor (LDLR) | Quantify LDLR expression via qPCR or Western blot. Measure uptake of fluorescently labeled LDL. |
| EPC Detoxification/Efflux | Cytochrome P450 enzymes, ABC transporters | Perform metabolomic analysis to identify EPC metabolites. Assess sensitivity to exogenously added EPC. |
Q2: How can we experimentally determine if our resistant glioma cells have mutations in the Lanosterol Synthase (LSS) gene?
A2: To identify mutations in the LSS gene, you can perform Sanger sequencing of the coding region.
Experimental Protocol: Sanger Sequencing of LSS
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both your this compound-sensitive (parental) and suspected resistant glioma cell lines. Use a high-quality RNA isolation kit. Synthesize cDNA using a reverse transcription kit.
-
PCR Amplification: Design primers flanking the coding sequence of the human LSS gene. Amplify the LSS coding sequence from the cDNA of both cell lines using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Ensure you have both forward and reverse sequencing reads for each amplicon to confirm any identified mutations.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference human LSS sequence (NCBI Reference Sequence: NM_002340.5). Look for any nucleotide changes that result in amino acid substitutions, insertions, or deletions.
Note: It is crucial to compare the sequence from the resistant cells to the parental, sensitive cells to distinguish between pre-existing polymorphisms and acquired resistance mutations.
Q3: We suspect increased drug efflux is contributing to this compound resistance. How can we test for this?
A3: Increased activity of ATP-binding cassette (ABC) transporters is a common mechanism of drug resistance in glioma.[1][2][3][4] You can investigate this through expression analysis and functional assays.
Experimental Protocol: Assessing ABC Transporter-Mediated Efflux
-
Expression Analysis (qPCR and Western Blot):
-
qPCR: Isolate RNA from sensitive and resistant cells and perform quantitative real-time PCR to measure the mRNA levels of key ABC transporters, such as ABCB1 (P-gp), ABCG2 (BCRP), and ABCC1 (MRP1).
-
Western Blot: Lyse the cells and perform Western blotting to detect the protein levels of these transporters.
-
-
Functional Efflux Assay (e.g., using Rhodamine 123):
-
Principle: Rhodamine 123 is a fluorescent substrate for P-gp and other ABC transporters. Cells with high efflux activity will retain less of the dye.
-
Procedure:
-
Incubate both sensitive and resistant glioma cells with Rhodamine 123.
-
For a control, pre-incubate a set of cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp).
-
After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or a fluorescence microscope.
-
-
Interpretation: A lower fluorescence signal in the resistant cells compared to the sensitive cells, which is reversible by an ABC transporter inhibitor, suggests increased efflux activity.
-
Q4: Could upregulation of the cholesterol biosynthesis pathway upstream of LSS confer resistance to this compound?
A4: Yes, this is a plausible mechanism. Inhibition of LSS can lead to a feedback loop that activates Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that upregulates genes involved in cholesterol synthesis, including HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in the pathway.[7][8]
Experimental Protocol: Investigating HMGCR and SREBP-2 Activation
-
HMGCR Expression and Activity:
-
qPCR and Western Blot: Measure HMGCR mRNA and protein levels in sensitive versus resistant cells.
-
HMGCR Activity Assay: Use a commercially available kit to measure the enzymatic activity of HMGCR in cell lysates.
-
-
SREBP-2 Activation:
-
Western Blot for SREBP-2 Processing: SREBP-2 is activated by proteolytic cleavage. A Western blot can distinguish between the inactive precursor form and the active, nuclear form. Compare the ratio of nuclear to precursor SREBP-2 in sensitive and resistant cells.
-
A diagram of this potential resistance mechanism is provided below.
Caption: this compound resistance via HMGCR upregulation.
Q5: Our lab is considering combination therapies. What would be a rational combination with this compound for resistant cells?
A5: If resistance is due to the upregulation of HMGCR, a logical combination would be this compound with an HMGCR inhibitor, such as a statin. This dual blockade would inhibit the cholesterol biosynthesis pathway at two critical points.
A workflow for testing this combination is depicted below.
References
- 1. Drug Resistance in Glioblastoma: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Blood-brain barrier-associated efflux transporters: a significant but underappreciated obstacle to drug development in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming statin resistance in prostate cancer cells by targeting the 3-hydroxy-3-methylglutaryl-CoA-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of 3-hydroxy-3-methylglutaryl-CoA reductase mediates statin resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining MM0299 Treatment Schedules for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing long-term studies with the lanosterol synthase (LSS) inhibitor, MM0299, and its brain-penetrant analog.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme lanosterol synthase (LSS).[1] LSS is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting LSS, this compound blocks the conversion of lanosterol to cholesterol and diverts the metabolic flux towards the production of a shunt metabolite, 24(S),25-epoxycholesterol (EPC).[1][2] This accumulation of EPC is cytotoxic to cancer cells, particularly glioblastoma stem-like cells, by depleting cellular cholesterol.[1]
Q2: Is this compound suitable for in vivo studies targeting the brain?
A2: While this compound is a potent LSS inhibitor, a brain-penetrant analog, referred to as analog 13 or 52a, has been developed and is recommended for in vivo studies targeting the central nervous system.[1][3] This analog is orally bioavailable and demonstrates excellent brain exposure.[3]
Q3: What is the recommended formulation for oral administration of the this compound analog in mice?
A3: For short-term studies, a formulation consisting of 10% this compound analog in DMSO, 10% Kolliphor EL, and 80% 0.1 M sodium carbonate buffer (pH 9.5) has been used successfully for oral gavage in mice.[1] For long-term studies, it is crucial to assess the tolerability of this vehicle.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be a highly selective inhibitor for LSS with minimal off-target effects on other enzymes in the cholesterol biosynthesis pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent tumor growth in orthotopic models | - Improper stereotactic injection technique.- Low viability of tumor cells.- Incorrect number of cells injected. | - Ensure proper training on stereotactic surgery procedures.- Use highly viable, luciferase-expressing glioblastoma cells.- Optimize the number of injected cells (e.g., 2 x 10^5 to 1 x 10^6 cells). |
| Animal distress or mortality during oral gavage | - Esophageal or tracheal injury.- Aspiration of the compound.- Stress from improper restraint. | - Use flexible, ball-tipped gavage needles of the appropriate size.- Ensure the animal is properly restrained to prevent movement.- Administer the solution slowly to allow for swallowing.- Consider using a sweet-tasting coating on the gavage needle to improve animal compliance.[4] |
| Precipitation of the compound in the formulation | - Poor solubility of the this compound analog in the vehicle.- Incorrect pH of the buffer. | - Ensure the DMSO fully dissolves the compound before adding other vehicle components.- Prepare the formulation fresh before each use.- Verify the pH of the sodium carbonate buffer. |
| No observable anti-tumor effect in vivo | - Insufficient drug exposure in the brain.- Sub-optimal dosing schedule.- Development of resistance. | - Confirm the oral bioavailability and brain-to-plasma ratio of the analog used.- Optimize the dose and frequency of administration based on pharmacokinetic data.- Consider combination therapies. |
| Unexpected toxicity or weight loss in treated animals | - Vehicle toxicity with long-term administration.- On-target toxicity due to excessive cholesterol depletion in healthy tissues. | - Conduct a tolerability study with the vehicle alone.- Monitor animal health closely (daily weight checks, observation of behavior).- Adjust the dose or dosing schedule if toxicity is observed. A 2-week tolerability study with chronic oral dosing of analog 52a showed no adverse effects.[3] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and its Brain-Penetrant Analog
| Compound | Cell Line | IC50 (µM) |
| This compound | Mut6 (murine glioblastoma stem-like cells) | 0.0182 |
| Analog 52a | Mut6 (murine glioblastoma stem-like cells) | 0.063 |
Data sourced from[3]
Table 2: Pharmacokinetic Properties of this compound Analog 52a in Mice
| Parameter | Value |
| Oral Bioavailability (Plasma) | 39% |
| Oral Bioavailability (Brain) | 58% |
| Dosing Route | Oral (gavage) |
| Dose | 20 mg/kg |
Data sourced from[3]
Experimental Protocols
Protocol 1: Establishment of Orthotopic Glioblastoma Xenografts in Mice
This protocol is essential for creating a relevant in vivo model to test the efficacy of this compound and its analogs.
Materials:
-
Luciferase-expressing human glioblastoma cells (e.g., U87-luc)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Micro-syringe with a 30-gauge needle
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture and harvest luciferase-expressing glioblastoma cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10^8 cells/mL.
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates for injection into the cerebral hemisphere (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly lower the micro-syringe needle to a depth of 3 mm from the dural surface.
-
Inject 2-5 µL of the cell suspension (2 x 10^5 to 5 x 10^5 cells) over a period of 5-10 minutes.
-
Slowly retract the needle and suture the scalp incision.
-
Monitor the animal's recovery from anesthesia.
Protocol 2: Long-Term Oral Administration of this compound Analog
This protocol outlines the procedure for daily oral dosing of the this compound analog to mice bearing orthotopic glioblastoma xenografts.
Materials:
-
This compound analog (e.g., 52a)
-
Vehicle components: DMSO, Kolliphor EL, 0.1 M Sodium Carbonate buffer (pH 9.5)
-
Oral gavage needles (20-22 gauge, flexible or ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Prepare the dosing formulation fresh daily. Dissolve the this compound analog in DMSO first, then add Kolliphor EL and the sodium carbonate buffer. The final concentration should be calculated based on the desired dose (e.g., 20 mg/kg) and a dosing volume of 10 mL/kg.
-
Weigh each mouse daily to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes the cardiac sphincter), administer the formulation slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress immediately after the procedure and throughout the study.
Protocol 3: In Vivo Bioluminescence Imaging to Monitor Tumor Growth
This non-invasive imaging technique allows for the longitudinal monitoring of tumor burden.
Materials:
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin (potassium salt)
-
Sterile PBS
-
Anesthesia (isoflurane)
Procedure:
-
Prepare a stock solution of D-luciferin in PBS (e.g., 15 mg/mL).
-
Anesthetize the tumor-bearing mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.
-
Wait for 10-15 minutes to allow for the substrate to distribute.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. The exposure time will vary depending on the tumor size and luciferase expression level.
-
Use the system's software to quantify the bioluminescent signal (photons/second) from the region of interest (ROI) corresponding to the tumor.
-
Repeat imaging at regular intervals (e.g., once or twice a week) to track tumor growth and response to treatment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Long-term in vivo efficacy study workflow.
References
- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize MM0299 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize MM0299 toxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme Lanosterol Synthase (LSS). By inhibiting LSS, this compound diverts the cholesterol biosynthesis pathway towards a shunt that produces 24(S),25-epoxycholesterol (EPC). This accumulation of EPC and the concurrent depletion of cellular cholesterol are cytotoxic, particularly to cancer cells that have a high demand for cholesterol.
Q2: Why does this compound show selectivity for cancer cells over normal cells?
A2: The selectivity of this compound is attributed to several factors. A brain-penetrant derivative of this compound has been shown to induce the production of the toxic metabolite EPC in glioblastoma tumors but not in normal brain tissue, suggesting a degree of tumor-specific activity. Additionally, some cancer cells exhibit differential expression of LSS or a higher dependence on de novo cholesterol synthesis compared to normal cells, creating a therapeutic window. However, it is crucial to assess LSS expression in your specific cell lines of interest.
Q3: What are the downstream effects of this compound-induced EPC accumulation?
A3: 24(S),25-epoxycholesterol is a signaling molecule that acts as a natural ligand for Liver X Receptors (LXRs) and a suppressor of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] Activation of LXRs leads to the expression of genes involved in cholesterol efflux, while the suppression of SREBPs downregulates genes responsible for cholesterol synthesis and uptake.[1][2]
Q4: Can this compound toxicity be reversed?
A4: Yes, in cancer cell lines, the cytotoxic effects of this compound can be rescued by providing an exogenous source of cholesterol, such as through the addition of low-density lipoprotein (LDL) to the culture medium.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines.
Possible Cause:
-
High this compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used, leading to off-target effects or overwhelming the cells' ability to maintain cholesterol homeostasis.
-
Prolonged Exposure Time: Continuous exposure to this compound may not be necessary to achieve the desired effect on cancer cells and could be detrimental to normal cells.
-
High LSS Expression in Normal Cells: The "normal" cell line being used may have unusually high levels of LSS expression, making it more susceptible to this compound.
-
Low Cholesterol Media: The cell culture medium may be deficient in cholesterol, exacerbating the cholesterol-depleting effects of this compound.
Suggested Solutions:
-
Optimize this compound Concentration and Exposure Time: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Assess LSS Expression: Compare the expression levels of LSS in your cancer and normal cell lines via qPCR or western blotting. If the normal cells have high LSS expression, consider using a different normal cell line as a control.
-
Supplement with Low Levels of Cholesterol: Consider supplementing the culture medium for normal cells with a low, non-toxic concentration of water-soluble cholesterol or LDL to help maintain cholesterol homeostasis without completely rescuing the cancer cells.
-
Utilize a Co-culture System: Employ a co-culture system to better mimic the in vivo environment and assess the selective effects of this compound. This can help to identify concentrations that are effective against cancer cells while sparing normal cells in a more physiologically relevant context.[3][4]
Issue 2: Inconsistent results between experiments.
Possible Cause:
-
Reagent Variability: Inconsistent potency or degradation of the this compound stock solution.
-
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at the concentrations being used.
Suggested Solutions:
-
Aliquot and Store this compound Properly: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. Store as recommended by the supplier.
-
Standardize Cell Culture Protocols: Use cells within a consistent range of passage numbers and ensure similar confluency at the time of treatment. Use the same batch of media and supplements for all related experiments.
-
Include Appropriate Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound at the same final concentration) to distinguish the effects of the compound from those of the solvent.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound and a Related LSS Inhibitor
| Compound | Cell Line | IC50 (µM) |
| This compound | Mut6 (mouse glioma stem-like) | 0.0182 |
| Ro 48-8071 | Mut6 (mouse glioma stem-like) | 0.0112 |
Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration to Minimize Normal Cell Toxicity
Objective: To determine the optimal concentration of this compound that induces cytotoxicity in cancer cells while minimizing effects on normal cells.
Methodology:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Dilution: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 1 nM to 100 µM. Also, prepare vehicle controls for each concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value for each cell line at each time point. The optimal concentration will be the one that shows a significant difference in viability between the cancer and normal cells.
Protocol 2: Co-culture Assay for Assessing Selective Toxicity
Objective: To evaluate the selective cytotoxicity of this compound in a more physiologically relevant co-culture system.
Methodology:
-
Cell Labeling: Label the normal cells with a green fluorescent protein (GFP) and the cancer cells with a red fluorescent protein (RFP) using lentiviral transduction or other suitable methods.
-
Co-culture Seeding: Seed a mixed population of the labeled normal and cancer cells into 96-well plates. The ratio of normal to cancer cells should be optimized based on their relative growth rates.
-
This compound Treatment: Treat the co-culture with a range of this compound concentrations determined from the single-cell line optimization experiments.
-
Imaging: Use an automated fluorescence microscope to capture images of the green and red fluorescent cells at regular intervals (e.g., every 12 hours) for the duration of the experiment.
-
Data Analysis: Use image analysis software to count the number of green and red cells in each well at each time point. This will allow for the determination of the proliferation rate and viability of each cell population in the presence of the other and in response to this compound.[3]
Protocol 3: Evaluation of Cytoprotective Agents
Objective: To assess the ability of cytoprotective agents, such as antioxidants, to mitigate this compound-induced toxicity in normal cells.
Methodology:
-
Cell Seeding: Seed normal cells in a 96-well plate.
-
Pre-treatment with Cytoprotective Agent: Pre-incubate the cells with a range of concentrations of a cytoprotective agent (e.g., N-acetylcysteine or Vitamin E) for a specified period (e.g., 2-4 hours).[5]
-
This compound Co-treatment: Add this compound at a concentration known to cause some toxicity in the normal cells, in the continued presence of the cytoprotective agent.
-
Incubation and Viability Assay: Incubate for 24-48 hours and then assess cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the cytoprotective agent to determine if the agent confers protection.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Downstream signaling of 24(S),25-epoxycholesterol (EPC).
Caption: Workflow for minimizing this compound toxicity in normal cells.
References
- 1. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorescence-based co-culture of normal and cancerous cells as an indicator of therapeutic effects in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MM0299 Efficacy
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with the efficacy of MM0299 in various cell lines. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, brain-penetrant inhibitor of the enzyme Lanosterol Synthase (LSS).[1][2] LSS is a key enzyme in the cholesterol biosynthesis pathway, responsible for converting (S)-2,3-oxidosqualene to lanosterol.[3] By inhibiting LSS, this compound diverts the metabolic flux of the cholesterol pathway towards a shunt that results in the accumulation of 24(S),25-epoxycholesterol (EPC).[1][4] The accumulation of EPC and the concurrent depletion of cellular cholesterol are cytotoxic to cancer cells, particularly glioma stem-like cells.[1][4]
Q2: In which cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative activity in murine and human glioma stem-like cells (GSCs). The IC50 values for this compound in these cell lines are summarized in the table below.
| Cell Line | Description | This compound IC50 (µM) | Reference |
| Mut6 | Murine glioma stem-like cell line | 0.0182 | [5] |
| UTSW63 | Human glioma stem-like cell line | 0.0222 | [1] |
| UTSW71 | Human glioma stem-like cell line | 0.0212 | [1] |
Q3: What is the proposed mechanism of EPC-induced cell death?
The primary mechanism of EPC-induced toxicity is the depletion of cellular cholesterol.[1][4] Cholesterol is an essential component of cellular membranes, particularly in specialized microdomains called lipid rafts.[6] Disruption of these lipid rafts due to cholesterol depletion can trigger a form of programmed cell death known as anoikis-like apoptosis.[7] This process can involve the downregulation of focal adhesion kinase (FAK), leading to actin reorganization, decreased cell spreading, and eventual cell death.[7] Furthermore, cholesterol depletion can inhibit signaling pathways crucial for cancer cell survival, such as the PI3K-Akt-Bad pathway.[8]
Troubleshooting Guide for Poor this compound Efficacy
This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your experiments.
Problem 1: this compound shows minimal or no effect on my cell line.
Possible Cause 1.1: Low or absent expression of Lanosterol Synthase (LSS).
-
Explanation: this compound is a direct inhibitor of LSS. If the target cell line has very low or no expression of LSS, the drug will not have its intended target and will therefore be ineffective.
-
Troubleshooting Steps:
-
Assess LSS Expression: Determine the protein expression level of LSS in your target cell line and compare it to a sensitive cell line (e.g., Mut6, UTSW63).
-
Method: Western Blotting (see Experimental Protocols section).
-
-
Analyze Public Databases: Check cancer cell line databases (e.g., Gene Expression Omnibus, Cancer Cell Line Encyclopedia) for LSS mRNA expression data for your cell line of interest.
-
Possible Cause 1.2: Intrinsic resistance of the cholesterol biosynthesis pathway.
-
Explanation: Cancer cells can exhibit metabolic plasticity. Some cell lines might have a less active cholesterol biosynthesis pathway or may rely more on exogenous cholesterol uptake, making them less susceptible to LSS inhibition.
-
Troubleshooting Steps:
-
Evaluate Cholesterol Biosynthesis Activity: Measure the rate of de novo cholesterol synthesis in your cell line.
-
Method: Radiolabeling with [1-14C]-acetate followed by thin-layer chromatography to quantify cholesterol and 24,25-EPC synthesis (see Experimental Protocols section).[9]
-
-
Assess Dependence on Exogenous Cholesterol: Culture cells in cholesterol-depleted serum and assess their viability. Cells that are highly dependent on de novo synthesis will show reduced viability.
-
Possible Cause 1.3: Efficient efflux of 24(S),25-epoxycholesterol (EPC).
-
Explanation: The cytotoxic effect of this compound is mediated by the accumulation of EPC. Some cells may possess efficient efflux mechanisms to remove oxysterols like EPC, thus preventing it from reaching toxic intracellular concentrations.
-
Troubleshooting Steps:
-
Quantify Intracellular EPC Levels: Measure the intracellular concentration of EPC in your cell line after treatment with this compound and compare it to a sensitive cell line.
-
Problem 2: High variability in experimental results.
Possible Cause 2.1: Inconsistent experimental conditions.
-
Explanation: Cell viability assays are sensitive to variations in cell density, drug concentration, and incubation time.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a growth curve analysis to determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Ensure Accurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Use a calibrated pipette and ensure thorough mixing.
-
Standardize Incubation Times: Use a consistent incubation time for drug treatment across all experiments.
-
Possible Cause 2.2: Issues with the cell viability assay.
-
Explanation: The choice of cell viability assay and its execution can significantly impact results.
-
Troubleshooting Steps:
-
Validate Your Assay: Ensure the chosen assay (e.g., MTT, MTS) is linear over the range of cell numbers used in your experiment.
-
Follow a Detailed Protocol: Adhere strictly to a validated protocol for your chosen cell viability assay (see Experimental Protocols section for a detailed MTT assay protocol).
-
Include Proper Controls: Always include vehicle-treated (e.g., DMSO) and untreated controls in your experiments.
-
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for glioma cell lines.[11][12]
-
Cell Seeding: Seed logarithmically growing cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated and untreated control wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes on an orbital shaker. Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC50 value using non-linear regression.
2. Western Blot for LSS Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LSS overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
3. Quantification of Intracellular 24(S),25-epoxycholesterol (EPC)
This method is based on thin-layer chromatography (TLC) with radiolabeling.[9]
-
Cell Culture and Labeling: Culture cells to near confluence. Incubate the cells with [1-14C]-acetate in the culture medium for 24 hours in the presence of this compound or vehicle control.
-
Lipid Extraction: Harvest the cells, wash with PBS, and extract the lipids using a chloroform:methanol (2:1) solution.
-
Saponification and TLC: Saponify the lipid extracts and separate the neutral lipids by thin-layer chromatography.
-
Visualization and Quantification: Visualize the bands corresponding to cholesterol and EPC using a phosphorimager. Quantify the bands by densitometry.
Visualizations
References
- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PrimoVeNde [librarysearch.library.utoronto.ca]
- 3. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cholesterol depletion induces anoikis-like apoptosis via FAK down-regulation and caveolae internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipid basis of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. 2.7. MTT Assay [bio-protocol.org]
- 12. MTT assay [bio-protocol.org]
Technical Support Center: Scaling Up MM0299 Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals involved in the synthesis of MM0299 and related N-arylated tetracyclic dicarboximides. The information is presented in a question-and-answer format to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are seeing a significant drop in yield for the initial Diels-Alder reaction when moving from a 1 g to a 100 g scale. What are the likely causes and how can we troubleshoot this?
A1: A decrease in yield during the scale-up of a Diels-Alder reaction is a common issue, often related to mass and heat transfer limitations. Here are the primary aspects to investigate:
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" if the reaction is exothermic, or areas of high reactant concentration. This can promote side reactions and decomposition of the product.
-
Troubleshooting:
-
Ensure the reactor's agitation speed and impeller design are suitable for the viscosity of the reaction mixture.
-
Consider using a baffled reactor to improve mixing.
-
For laboratory-scale troubleshooting, a mechanical stirrer is more representative of industrial equipment than a magnetic stir bar.
-
-
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely with a calibrated probe.
-
Employ a reactor jacket with a suitable heat transfer fluid and ensure precise temperature control.
-
Consider a slower, controlled addition of one of the reactants to manage the rate of heat generation.
-
-
-
Solvent Choice: A solvent that is appropriate for a small-scale reaction may not be ideal for a larger scale due to factors like boiling point, viscosity, and safety.
-
Troubleshooting:
-
Select a solvent with a higher boiling point to allow for a wider operating temperature range without generating excessive pressure.
-
Ensure the chosen solvent can adequately dissolve all reactants at the desired concentration for the larger scale.
-
-
Q2: During the N-arylation step using a copper or palladium catalyst, we are observing inconsistent reaction times and the formation of impurities at a larger scale. What should we investigate?
A2: The N-arylation step is often sensitive to several factors that can be exacerbated during scale-up.
-
Catalyst Activity and Homogeneity:
-
Troubleshooting:
-
Ensure the catalyst is fully dissolved or evenly suspended in the reaction mixture. Inadequate mixing can lead to localized areas of low catalyst concentration.
-
Consider the source and purity of the catalyst, as trace impurities can have a significant impact on catalytic activity.
-
For solid catalysts, ensure the particle size is appropriate for the reactor and agitation system to prevent settling.
-
-
-
Atmosphere Control: These reactions are often sensitive to oxygen.
-
Troubleshooting:
-
Ensure the reactor is properly purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst and reactants.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Reagent Addition: The order and rate of reagent addition can be critical.
-
Troubleshooting:
-
Develop a clear and consistent standard operating procedure for reagent addition.
-
Consider adding the catalyst or a key reactant in solution via a syringe pump for controlled delivery.
-
-
Q3: We are struggling with the purification of the final this compound product on a larger scale. Column chromatography is becoming impractical. What are our options?
A3: Relying solely on chromatography for large-scale purification is often not economically viable. The focus should be on optimizing the reaction to minimize impurities and utilizing alternative purification techniques.
-
Crystallization/Recrystallization: This is one of the most effective and scalable methods for purifying solid compounds.
-
Troubleshooting:
-
Conduct a thorough solvent screen to identify a suitable solvent or solvent system for crystallization.
-
Optimize the cooling profile and agitation during crystallization to control crystal size and purity.
-
Seeding the crystallization with a small amount of pure product can improve consistency.
-
-
-
Trituration/Slurrying: Suspending the crude product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble, can be an effective purification step.
-
Reaction Optimization: The best approach to purification is to minimize the formation of impurities in the first place.
-
Troubleshooting:
-
Re-evaluate the reaction conditions (temperature, concentration, reaction time) to find a sweet spot that maximizes the formation of the desired product and minimizes side reactions.
-
Ensure the quality of the starting materials is high.
-
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the key steps in a representative synthesis of an N-arylated tetracyclic dicarboximide, similar to this compound. Note that these are representative values and will require optimization for specific analogs and scales.
| Reaction Step | Key Reagents | Stoichiometry (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Diels-Alder Cycloaddition | Diene, Dienophile | 1.0, 1.1 | Toluene | 110-120 | 12-24 | 85-95 |
| Imide Formation | Anhydride, Amine | 1.0, 1.2 | Acetic Acid | 100-110 | 4-8 | 90-98 |
| N-Arylation (Chan-Lam Coupling) | Imide, Arylboronic Acid, Cu(OAc)₂, Pyridine | 1.0, 1.5, 0.1, 2.0 | DCM | 25 (RT) | 24-48 | 60-80 |
| Final Product Isolation | Crude Product | N/A | Ethanol/Water | 0-25 | N/A | >95 (Purity) |
Experimental Protocols
Detailed Methodology for Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
This protocol describes a representative procedure for the N-arylation of the tetracyclic dicarboximide core, a key step in the synthesis of this compound and its analogs.
-
Reactor Setup:
-
A clean, dry, jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled.
-
The reactor is purged with dry nitrogen for 30 minutes.
-
-
Reagent Charging:
-
The tetracyclic dicarboximide (1.0 eq) is charged to the reactor, followed by the arylboronic acid (1.5 eq).
-
Dichloromethane (DCM) is added as the solvent (sufficient to make a 0.1 M solution with respect to the imide).
-
The mixture is stirred at room temperature (25 °C) until all solids are dissolved.
-
-
Catalyst and Base Addition:
-
Copper(II) acetate (Cu(OAc)₂, 0.1 eq) and pyridine (2.0 eq) are added to the reaction mixture under a positive flow of nitrogen.
-
-
Reaction Monitoring:
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every 4-6 hours. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Quenching:
-
Upon completion, the reaction mixture is diluted with additional DCM.
-
The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-arylated tetracyclic dicarboximide.
-
Visualizations
Caption: this compound inhibits Lanosterol Synthase (LSS), shunting the pathway to produce EPC.
Caption: Workflow for the N-arylation, work-up, and purification of this compound analogs.
Caption: A logical decision tree for troubleshooting low yield in the N-arylation step.
Validation & Comparative
A Comparative Guide to Lanosterol Synthase Inhibitors: MM0299 vs. Ro 48-8071
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent lanosterol synthase (LSS) inhibitors, MM0299 and Ro 48-8071, with a focus on their selectivity for LSS. The information presented is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Lanosterol synthase is a critical enzyme in the cholesterol biosynthesis pathway and a promising therapeutic target for various diseases, including cancer. Both this compound and Ro 48-8071 are potent inhibitors of LSS. However, experimental evidence strongly indicates that This compound exhibits superior selectivity for LSS compared to Ro 48-8071. While Ro 48-8071 demonstrates significant off-target activity against other enzymes in the sterol pathway, this compound appears to be a highly selective LSS inhibitor. This difference in selectivity has important implications for the interpretation of experimental results and the potential therapeutic applications of these compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Ro 48-8071, highlighting their potency against LSS and known off-targets.
| Target Enzyme | This compound | Ro 48-8071 | Comments |
| Lanosterol Synthase (LSS) | IC50: 2.2 µM[1] | IC50: 5.7 nM[2], ~6.5 nM[3] | Ro 48-8071 is significantly more potent against LSS in enzymatic assays. |
| Emopamil-binding protein (EBP) | No significant inhibition observed.[4] | Active inhibitor; displaces EBP-specific probes.[4] | Ro 48-8071's off-target activity on EBP can confound results related to LSS inhibition. |
| 7-dehydrocholesterol reductase (DHCR7) | No significant inhibition observed.[4] | Active inhibitor; displaces DHCR7-specific probes.[4] | Inhibition of DHCR7 by Ro 48-8071 can lead to the accumulation of 7-dehydrodesmosterol.[4] |
| 24-dehydrocholesterol reductase (DHCR24) | No significant inhibition observed.[4] | Indirect evidence of inhibition (accumulation of desmosterol).[4] | The off-target effects of Ro 48-8071 on these enzymes can blunt the production of 24(S),25-epoxycholesterol (EPC), a key downstream signaling molecule of LSS inhibition.[4] |
Mechanism of Action and Selectivity Profile
Inhibition of LSS blocks the conversion of 2,3-oxidosqualene to lanosterol, a key step in cholesterol synthesis. This blockage diverts the metabolic flux towards a shunt pathway that produces 24(S),25-epoxycholesterol (EPC).[4][5] EPC is a signaling molecule with various biological activities, including the ability to suppress the growth of certain cancer cells.
This compound acts as a highly selective LSS inhibitor. Chemoproteomic studies have shown that this compound primarily binds to LSS with minimal interaction with other proteins.[4] This high selectivity ensures that the observed biological effects are directly attributable to the inhibition of LSS and the subsequent production of EPC.
Ro 48-8071 , while a potent LSS inhibitor, exhibits significant polypharmacology.[4] It has been shown to bind to and inhibit other enzymes in the cholesterol biosynthesis pathway, including EBP, DHCR7, and DHCR24.[4] This lack of selectivity can lead to a blunted EPC production and may produce confounding biological effects unrelated to LSS inhibition.
Mandatory Visualizations
Signaling Pathway of LSS Inhibition
Caption: LSS Inhibition and Shunt Pathway Activation.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for Assessing Inhibitor Selectivity.
Experimental Protocols
In Vitro LSS Enzymatic Assay
This protocol is a generalized procedure based on descriptions of LSS activity assays.[4]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified LSS.
-
Materials:
-
Purified recombinant human LSS enzyme.
-
(S)-2,3-oxidosqualene (substrate).
-
Assay buffer (e.g., supplemented with 0.2% Triton X-100).
-
Test compounds (this compound, Ro 48-8071) at various concentrations.
-
Internal standard (e.g., lanosterol-d6).
-
Ethyl acetate for quenching and extraction.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction vessel, combine the assay buffer, LSS enzyme, and the test compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.
-
Incubate the reaction at 37°C with agitation for a defined period, ensuring the reaction remains in the linear range.
-
Quench the reaction by adding ethyl acetate containing the internal standard.
-
Vortex the mixture to extract the sterols into the organic layer.
-
Analyze the organic layer by LC-MS/MS to quantify the amount of lanosterol produced.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Cellular Off-Target Engagement using Photoaffinity Probes
This protocol is based on the methodology used to assess the off-target effects of Ro 48-8071 on EBP and DHCR7.[4]
-
Objective: To determine if a test compound can compete with a specific photoaffinity probe for binding to an off-target enzyme in living cells.
-
Materials:
-
Cell line expressing the target enzyme (e.g., HCT116 for EBP).
-
Enzyme-specific photoaffinity probe (e.g., TASIN-2 for EBP).
-
Test compounds (this compound, Ro 48-8071) at various concentrations.
-
A known inhibitor of the target enzyme as a positive control.
-
UV light source (e.g., 365 nm).
-
Fluorescent dye with a compatible click chemistry handle (e.g., azide-fluorophore).
-
SDS-PAGE and fluorescence imaging system.
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with increasing concentrations of the test compounds or the positive control.
-
Add the photoaffinity probe to the cells and incubate.
-
Expose the cells to UV light to induce covalent cross-linking of the probe to its target protein.
-
Lyse the cells and perform a click chemistry reaction to attach the fluorescent dye to the probe-protein conjugate.
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled protein using a fluorescence scanner. A decrease in the fluorescent band intensity in the presence of the test compound indicates competitive binding.
-
Sterol Metabolomics Analysis
This protocol outlines the general steps for analyzing changes in the cellular sterol profile upon treatment with LSS inhibitors.[4]
-
Objective: To measure the accumulation of on-pathway and off-pathway sterol intermediates as a functional readout of enzyme inhibition.
-
Materials:
-
Cell line of interest.
-
Test compounds (this compound, Ro 48-8071).
-
Solvents for lipid extraction (e.g., hexane, isopropanol).
-
Internal standards for various sterols.
-
LC-MS/MS system.
-
-
Procedure:
-
Treat cells with the test compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells and perform a lipid extraction to isolate the sterol fraction.
-
Dry down the lipid extract and reconstitute in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a targeted LC-MS/MS method to quantify the levels of key sterols, including lanosterol, 24(S),25-epoxycholesterol, and biomarkers of off-target inhibition (e.g., 8,9-dehydrocholesterol for EBP, 7-dehydrodesmosterol for DHCR7, and desmosterol for DHCR24).
-
Compare the sterol profiles of treated cells to vehicle-treated controls to assess the on-target and off-target effects of the inhibitors.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of MM0299's Anti-Cancer Activity in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer activity of MM0299, a novel Lanosterol Synthase (LSS) inhibitor, against glioblastoma (GBM). Its performance is objectively compared with an alternative LSS inhibitor, Ro 48-8071, and the current standard-of-care chemotherapy, Temozolomide (TMZ). This analysis is supported by available preclinical experimental data.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of less than 15 months despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with Temozolomide (TMZ)[1]. The persistent challenge in treating GBM underscores the urgent need for novel therapeutic strategies. One such emerging approach is the inhibition of Lanosterol Synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.
This guide focuses on this compound, a tetracyclic dicarboximide that functions as a selective LSS inhibitor[2]. Its anti-cancer activity stems from the diversion of the sterol biosynthesis pathway, leading to the accumulation of the cytotoxic oxysterol 24(S),25-epoxycholesterol (EPC) in glioma stem-like cells[2]. We will compare its efficacy and mechanism of action with Ro 48-8071, another LSS inhibitor, and Temozolomide, the cornerstone of current GBM chemotherapy.
Mechanism of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to induce cancer cell death.
This compound and Ro 48-8071: Lanosterol Synthase Inhibition
Both this compound and Ro 48-8071 target Lanosterol Synthase (LSS), a critical enzyme in the cholesterol biosynthesis pathway. By inhibiting LSS, these compounds block the conversion of lanosterol from 2,3-oxidosqualene. This disruption leads to the accumulation of upstream metabolites, which are shunted into an alternative pathway, resulting in the production of 24(S),25-epoxycholesterol (EPC). EPC has been shown to be toxic to glioma stem-like cells, inducing apoptosis and inhibiting tumor growth[2]. While both compounds inhibit LSS, this compound is reported to have superior selectivity for LSS, whereas Ro 48-8071 exhibits more off-target effects, inhibiting other enzymes in the cholesterol biosynthesis pathway[2].
Temozolomide: DNA Alkylation
Temozolomide is an alkylating agent that adds a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This methylation leads to DNA damage, triggering cell cycle arrest and apoptosis[3]. The efficacy of TMZ is often correlated with the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter. A methylated MGMT promoter leads to reduced expression of the MGMT protein, which is responsible for repairing TMZ-induced DNA damage, thus rendering the tumor cells more sensitive to the drug[1][4].
Figure 1: Signaling pathways of LSS inhibitors and Temozolomide.
Preclinical Data
The following tables summarize the available quantitative data for this compound, Ro 48-8071, and Temozolomide from preclinical studies.
In Vitro Efficacy
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | LSS (enzymatic assay) | - | 2.2 µM | [5] |
| Cell Proliferation | Mut6 (murine glioma stem-like) | 0.0182 µM | [5] | |
| This compound Analog 13 | LSS Competition | - | EC50 = 0.0287 µM | [2] |
| Ro 48-8071 | Cell Proliferation | Mut6 (murine glioma stem-like) | 0.0112 µM | [2] |
| Cell Viability | Various cancer cell lines | 3.3 to 13.68 µM (48h) | [6] | |
| Temozolomide | Cell Viability | U87 (human glioblastoma) | 123.9 µM (24h), 223.1 µM (48h), 230.0 µM (72h) | |
| Cell Viability | U251 (human glioblastoma) | 240.0 µM (48h), 176.5 µM (72h) | ||
| Cell Viability | T98G (human glioblastoma) | 438.3 µM (72h) | ||
| Cell Viability | Patient-derived cell lines | 220 µM (72h) |
In Vivo Efficacy
Direct comparative in vivo studies for this compound and Ro 48-8071 in glioblastoma models are limited.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound Analog 13 | Orthotopic GBM mouse model (UTSW63 cells) | 20 mg/kg, oral, once or twice daily for 3 days | Induced production of EPC in tumors. Efficacy on tumor growth not detailed, further optimization suggested. | [2] |
| Ro 48-8071 | Mouse xenograft models (colon and pancreatic cancer) | Not specified | Inhibited tumor growth and angiogenesis. | [7] |
| Temozolomide | Meta-analysis of preclinical glioma mouse models | Various | Median survival ratio of 1.88 (treated vs. control); ~50% reduction in tumor volume. | [8] |
| Rat and nude mouse orthotopic glioma models | Metronomic low-dose | Markedly inhibited angiogenesis and tumor growth. | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay
Figure 2: General workflow for a cell viability assay.
A common method to assess cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Lanosterol Synthase (LSS) Enzymatic Assay
The in vitro activity of LSS and its inhibition by test compounds can be measured using a biochemical assay.[2]
-
Reaction Mixture: Prepare a reaction mixture containing the purified LSS enzyme and its substrate, 2,3-oxidosqualene, in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic conversion of the substrate to lanosterol.
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Product Quantification: Quantify the amount of lanosterol produced using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Orthotopic Glioblastoma Mouse Model
Figure 3: Workflow for establishing an orthotopic glioblastoma model.
This in vivo model is crucial for evaluating the efficacy of anti-cancer agents in a setting that mimics the human disease.[3][10][11]
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG, patient-derived xenograft lines) under sterile conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.
-
Intracranial Injection: Anesthetize the mouse and, using a stereotactic frame for precision, inject a specific number of glioblastoma cells into the desired brain region (e.g., striatum or cerebral cortex).
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using techniques like bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, randomly assign mice to treatment groups (e.g., vehicle control, this compound, TMZ) and administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Monitor the animals for signs of toxicity and tumor progression. The primary endpoints are typically tumor growth inhibition (measured by imaging) and overall survival.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the brains for histological analysis to confirm tumor presence and assess treatment effects on the tumor microenvironment.
Conclusion
This compound represents a promising novel therapeutic agent for glioblastoma, operating through a distinct mechanism of action compared to the current standard of care, Temozolomide. Its high selectivity for Lanosterol Synthase and the subsequent induction of cytotoxic 24(S),25-epoxycholesterol in glioma cells highlight its potential. Preclinical in vitro data demonstrate its potent anti-proliferative activity.
However, a direct and comprehensive comparison of the in vivo efficacy of this compound (or its brain-penetrant analog) with Ro 48-8071 and Temozolomide in glioblastoma models is not yet fully established in the public domain. While initial in vivo studies with an this compound analog have shown target engagement in the brain, further research is required to determine its impact on tumor growth and survival relative to existing therapies. The off-target effects of Ro 48-8071 may also influence its overall therapeutic window and should be considered in future comparative studies.
References
- 1. Metronomic treatment of temozolomide inhibits tumor cell growth through reduction of angiogenesis and augmentation of apoptosis in orthotopic models of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Mouse Glioblastoma Orthotopic Model Using the GLi-261 Cell Line | Borzov | Biological Products. Prevention, Diagnosis, Treatment [biopreparations.ru]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oatext.com [oatext.com]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MM0299 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of MM0299, a potent lanosterol synthase (LSS) inhibitor, and its analogs. This document outlines their mechanism of action, summarizes key performance data, and provides detailed experimental protocols to support further investigation into this promising class of compounds for diseases such as glioblastoma.
This compound is a tetracyclic dicarboximide that has demonstrated significant anti-proliferative activity against glioblastoma stem-like cells.[1][2][3][4] Its primary mechanism of action is the inhibition of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][3][4][5][6] By blocking LSS, this compound diverts the metabolic flux from cholesterol production towards a shunt pathway that results in the accumulation of 24(S),25-epoxycholesterol (EPC).[1][2][3][4][5] Elevated levels of EPC have been shown to be toxic to glioma stem-like cells, leading to cell growth inhibition and depletion of cellular cholesterol.[1][2][3][4][5]
Recognizing the therapeutic potential of LSS inhibition, particularly for brain cancers which are heavily reliant on de novo cholesterol synthesis, research has focused on developing analogs of this compound with improved pharmacological properties, such as enhanced potency, metabolic stability, and brain penetrance.[1][2][7] This guide presents a comparative overview of this compound and key analogs, including quantitative data from preclinical studies.
Data Presentation: Performance of this compound and Analogs
The following tables summarize the in vitro activity and pharmacokinetic properties of this compound and selected analogs. The data is compiled from published studies to facilitate a clear comparison of their performance.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | LSS Inhibition IC50 (µM) | Mut6 Cell Proliferation IC50 (µM) | p75 Binding EC50 (µM) |
| This compound | 2.22[1] | 0.0182[1][6] | - |
| Analog 3 | - | - | - |
| Analog 6 | - | - | - |
| Analog 13 | - | - | 0.0287[1] |
| Analog 14 | - | - | - |
| Analog 52a | - | 0.063 | - |
| This compound-probe (2) | - | 1.18[1] | - |
Note: "-" indicates data not available in the cited sources. The p75 protein was identified as LSS.[1]
Table 2: Pharmacokinetic Properties of Selected this compound Analogs
| Compound | Administration | Oral Bioavailability (Plasma) | Oral Bioavailability (Brain) | S9 Metabolic Stability (T1/2) |
| Analog 13 | 5 mg/kg IV, 20 mg/kg PO | 39%[1] | 58%[1] | - |
| Analog 52a | - | 39% | 58% | >240 min[7] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Lanosterol Synthase (LSS) Inhibition Assay (In Vitro)
This assay evaluates the direct inhibitory activity of compounds on recombinant human LSS.
-
Enzyme and Substrate: Recombinant human LSS is purified from E. coli. The substrate used is (S)-2,3-oxidosqualene.
-
Reaction Conditions: The assay is performed in a buffer containing a non-ionic detergent. The reaction is initiated by adding the substrate and incubated for a specific time (e.g., 30 minutes) under conditions where the reaction remains linear.
-
Detection: The conversion of (S)-2,3-oxidosqualene to lanosterol is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the compound required to inhibit 50% of the LSS enzymatic activity (IC50) is determined by fitting the dose-response data to a suitable sigmoidal model.[1]
Glioma Stem-like Cell (GSC) Proliferation Assay
This assay measures the anti-proliferative effect of the compounds on glioma stem-like cells (e.g., Mut6 cell line).
-
Cell Culture: Murine glioma stem-like cells (Mut6) are cultured in appropriate media and conditions to maintain their stem-like properties.[1]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a dose-response range of the test compounds for a specified duration (e.g., 96 hours).[1]
-
Viability Assessment: Cell viability is assessed using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue) or by quantifying ATP levels (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50), representing the concentration of the compound that reduces cell proliferation by 50%, is calculated from the dose-response curves.[1]
Pharmacokinetic (PK) Analysis
This protocol is used to determine the in vivo bioavailability and brain penetration of the compounds.
-
Animal Model: The study is typically conducted in mice.
-
Compound Administration: The compound is administered via intravenous (IV) injection and oral gavage (PO) at specified doses.[1]
-
Sample Collection: Blood and brain tissue samples are collected at various time points after administration.
-
Compound Quantification: The concentration of the compound in plasma and brain homogenates is quantified using LC-MS/MS.
-
Data Analysis: Key pharmacokinetic parameters, including the area under the curve (AUC) for both IV and PO administration, are calculated. The oral bioavailability is determined using the formula: (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral).[1]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in glioma cells.
Experimental Workflow for Analog Evaluation
Caption: Workflow for the evaluation of this compound analogs.
References
- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MM0299's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the novel lanosterol synthase (LSS) inhibitor, MM0299, with the established alternative, Ro 48-8071. It is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for glioblastoma (GBM) and other cancers dependent on cholesterol biosynthesis. This document summarizes key experimental data verifying this compound's mechanism of action and provides detailed protocols for the cited experiments.
Executive Summary
This compound is a potent and selective inhibitor of lanosterol synthase (LSS), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Independent verification confirms that this compound's primary mechanism of action involves the diversion of the cholesterol synthesis pathway towards a "shunt" pathway, leading to the accumulation of the cytotoxic metabolite 24(S),25-epoxycholesterol (EPC) and subsequent depletion of cellular cholesterol.[1][2] This targeted action shows significant anti-proliferative activity in glioma stem-like cells (GSCs).[1] In comparative studies, this compound demonstrates superior selectivity for LSS over Ro 48-8071, which exhibits off-target activity against other enzymes in the cholesterol biosynthesis pathway.[1]
Mechanism of Action: this compound vs. Ro 48-8071
This compound acts as a selective inhibitor of LSS, the enzyme responsible for converting (S)-2,3-oxidosqualene to lanosterol, the first sterol in the cholesterol biosynthesis pathway.[1] By blocking this step, this compound redirects the metabolic flux towards the production of 24(S),25-epoxycholesterol (EPC).[1] The accumulation of EPC, coupled with the reduction of cellular cholesterol, is cytotoxic to cancer cells that are heavily reliant on de novo cholesterol synthesis, such as glioblastoma.[1]
Ro 48-8071 also inhibits LSS; however, it displays a broader inhibitory profile, affecting other enzymes downstream in the cholesterol biosynthesis pathway, including Emopamil binding protein (EBP), 7-dehydrocholesterol reductase (DHCR7), and 24-dehydrocholesterol reductase (DHCR24).[1] This polypharmacology can lead to a blunted increase in EPC levels compared to this compound and may contribute to different cellular phenotypes.[1]
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and Ro 48-8071 in various glioma stem-like cell lines.
Table 1: Anti-proliferative Activity (IC50) in Glioma Stem-like Cells
| Compound | Mut6 (murine GSC) IC50 (µM) | UTSW63 (human GSC) IC50 (µM) | UTSW71 (human GSC) IC50 (µM) |
| This compound | 0.0182[3] | ~0.02 | ~0.03 |
| Ro 48-8071 | 0.0112[1] | Not Reported | Not Reported |
Table 2: Enzymatic Inhibition of Lanosterol Synthase
| Compound | Recombinant Human LSS IC50 (µM) |
| This compound | 2.2[3] |
| Ro 48-8071 | Not Reported in direct comparison |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound and Ro 48-8071.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Ro 48-8071 on the proliferation of glioma stem-like cells.
Materials:
-
Glioma stem-like cells (Mut6, UTSW63, or UTSW71)
-
Neurobasal-A medium supplemented with B27, N2, human recombinant EGF, and human recombinant FGF-2
-
96-well plates
-
This compound and Ro 48-8071 stock solutions in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed glioma stem-like cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound and Ro 48-8071 in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Recombinant Human LSS Enzymatic Assay
Objective: To directly measure the inhibitory activity of this compound on purified recombinant human lanosterol synthase.
Materials:
-
Recombinant human LSS
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% Triton X-100
-
(S)-2,3-oxidosqualene (substrate)
-
This compound stock solution in DMSO
-
96-well plates
-
LC-MS system for product detection
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant human LSS.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, (S)-2,3-oxidosqualene.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product (lanosterol) by vortexing and centrifugation.
-
Transfer the organic layer to a new plate and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Quantify the amount of lanosterol produced using a calibrated LC-MS method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Competitive Photoaffinity Labeling
Objective: To identify the direct binding targets of this compound in a cellular context and assess its selectivity.
Materials:
-
This compound-alkyne photoaffinity probe
-
Glioma stem-like cells
-
This compound and Ro 48-8071
-
UV lamp (365 nm)
-
Click chemistry reagents (e.g., azide-fluorophore)
-
SDS-PAGE and in-gel fluorescence scanning equipment
Procedure:
-
Culture glioma stem-like cells to ~80% confluency.
-
Treat the cells with either vehicle (DMSO), a high concentration of this compound, or Ro 48-8071 for 1 hour. This serves as the competition group.
-
Add the this compound-alkyne photoaffinity probe to all wells and incubate for 1 hour.
-
Expose the cells to UV light (365 nm) for 15 minutes on ice to induce covalent cross-linking of the probe to its binding partners.
-
Lyse the cells and perform a click reaction by adding an azide-conjugated fluorophore to label the probe-bound proteins.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
A reduction in the fluorescence intensity of a protein band in the competition lanes (pre-treated with this compound or Ro 48-8071) compared to the vehicle control indicates that the compound binds to that protein.
In Vivo Efficacy in an Orthotopic Glioblastoma Model
Objective: To evaluate the in vivo anti-tumor activity of a brain-penetrant this compound analog.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null)
-
Luciferase-expressing human glioma stem-like cells (e.g., UTSW63)
-
Brain-penetrant this compound analog (e.g., analog 13 from Nguyen et al., 2023)
-
Bioluminescence imaging system
-
LC-MS for EPC analysis
Procedure:
-
Intracranially implant luciferase-expressing glioma stem-like cells into the brains of immunocompromised mice.
-
Monitor tumor growth by bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer the brain-penetrant this compound analog or vehicle control orally, once daily.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
At the end of the study, harvest brains and tumors.
-
Analyze a portion of the tissue for EPC levels using LC-MS to confirm target engagement.
-
Compare tumor growth rates and overall survival between the treatment and control groups to assess efficacy.
Conclusion
The independent verification of this compound's mechanism of action confirms its role as a selective and potent LSS inhibitor with a distinct advantage over less selective alternatives like Ro 48-8071. Its ability to induce the accumulation of cytotoxic EPC in glioma stem-like cells presents a promising therapeutic strategy. The provided experimental protocols offer a framework for researchers to further investigate this compound and similar compounds in their own research settings.
References
Comparative Performance of MM0299 Across Glioblastoma Subtypes: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the investigational lanosterol synthase (LSS) inhibitor, MM0299, across different molecular subtypes of glioblastoma (GBM). It is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of this aggressive brain cancer. The information presented herein is based on publicly available preclinical data.
Glioblastoma is characterized by significant molecular heterogeneity, leading to its classification into distinct subtypes, primarily proneural, mesenchymal, and classical. These subtypes exhibit different genomic and expression profiles, which can influence their response to therapeutic agents. This compound is a novel small molecule that has shown promise in preclinical models of glioblastoma. This guide aims to consolidate the existing data on its performance, with a specific focus on its activity in relation to these subtypes, and to compare it with standard-of-care treatments.
Mechanism of Action: this compound
This compound is an inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1] By blocking LSS, this compound disrupts cholesterol production and leads to the accumulation of a precursor, 24(S),25-epoxycholesterol (EPC).[2] This accumulation of EPC is cytotoxic to glioma stem-like cells (GSCs), which are thought to be a major driver of tumor recurrence and therapeutic resistance.[2]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in glioblastoma cells.
Performance of this compound in Preclinical Glioblastoma Models
The primary preclinical evaluation of this compound was conducted using a murine glioma stem-like cell line (Mut6) and two patient-derived human glioma stem-like cell lines (UTSW63 and UTSW71). The in vitro efficacy of this compound is summarized in the table below.
| Cell Line | Type | This compound IC50 (µM) | Reference |
| Mut6 | Murine Glioma Stem-like Cell | 0.0182 | [1][3] |
| LSS Enzyme Assay | In vitro | 2.2 | [1] |
Note: The molecular subtypes of the human cell lines UTSW63 and UTSW71 have not been publicly specified in the reviewed literature.
Comparative Efficacy with Standard of Care
A direct comparison of this compound with standard-of-care agents across different glioblastoma subtypes is challenging due to the limited availability of subtype-specific data for this compound. However, to provide context, the following tables summarize the reported efficacy of temozolomide, the standard-of-care chemotherapy for glioblastoma, in commonly used cell lines with known subtype characteristics. It is important to note that IC50 values for temozolomide can vary significantly between studies due to different experimental conditions.
Table 1: Performance of Temozolomide in Glioblastoma Cell Lines of Known Subtype
| Cell Line | Glioblastoma Subtype | Temozolomide IC50 (µM) - Range Reported |
| U87MG | Proneural-like | 124 - 230[4][5] |
| A172 | Mesenchymal features | 200 - 400[6] |
| LN-229 | Mesenchymal features | Varies widely, can be resistant[7][8] |
| T98G | Mesenchymal | 438[4] |
Bevacizumab, another agent used in recurrent glioblastoma, functions as an anti-angiogenic agent and does not have a direct cytotoxic IC50 in the same manner as chemotherapy. Some studies suggest that the proneural subtype may derive more benefit from bevacizumab treatment.[9][10][11]
Experimental Protocols
This section provides a general overview of the methodologies used in the preclinical evaluation of this compound and other agents in glioblastoma models.
In Vitro Cell Viability Assays
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound is through cell viability assays.
Workflow for a Typical Cell Viability Assay:
Caption: General workflow for an in vitro cell viability assay.
Materials and Reagents:
-
Glioblastoma cell lines (e.g., U87MG, LN-229, A172, or patient-derived cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., this compound, Temozolomide)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader for absorbance or luminescence detection
Procedure:
-
Cells are seeded at a specific density in 96-well plates and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Cells are incubated for a predetermined period (typically 72 to 96 hours).
-
A cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a short period to allow for color development (MTT) or signal stabilization (CellTiter-Glo®).
-
The absorbance or luminescence is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Orthotopic Glioblastoma Mouse Model
To evaluate the in vivo efficacy of anti-cancer agents against glioblastoma, orthotopic mouse models, where human glioblastoma cells are implanted into the brains of immunodeficient mice, are commonly used.
Workflow for an Orthotopic Mouse Model Study:
Caption: General workflow for an orthotopic glioblastoma mouse model study.
Materials and Methods:
-
Human glioblastoma cell line (often engineered to express luciferase for imaging)
-
Immunodeficient mice (e.g., nude or SCID)
-
Stereotactic injection apparatus
-
In vivo imaging system (e.g., for bioluminescence or MRI)
-
Test compound and vehicle control
Procedure:
-
A defined number of glioblastoma cells are stereotactically injected into the striatum or cortex of anesthetized mice.
-
Tumor engraftment and growth are monitored non-invasively using imaging techniques.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered according to the planned dosing schedule and route.
-
Animal health and survival are monitored daily.
-
Tumor burden is periodically assessed by imaging.
-
The primary endpoint is typically an increase in median survival of the treatment group compared to the control group.
-
At the end of the study, brains are harvested for histological and immunohistochemical analysis to confirm tumor presence and assess treatment effects.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a potent inhibitor of glioblastoma cell growth in vitro and warrants further investigation. However, a critical gap in the current knowledge is the lack of data on its efficacy across the different molecular subtypes of glioblastoma. To fully understand the potential clinical utility of this compound and to identify patient populations most likely to benefit, future studies should focus on:
-
Evaluating the in vitro efficacy of this compound on a panel of well-characterized proneural, mesenchymal, and classical glioblastoma cell lines and patient-derived GSCs.
-
Conducting in vivo studies using orthotopic mouse models derived from these subtype-specific cell lines.
-
Investigating potential biomarkers that may predict sensitivity or resistance to this compound.
Such studies will be crucial in guiding the clinical development of this compound and other LSS inhibitors for the treatment of glioblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. EGFRvIII Promotes the Proneural–Mesenchymal Transition of Glioblastoma Multiforme and Reduces Its Sensitivity to Temozolomide by Regulating the NF-κB/ALDH1A3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Co-administration of temozolomide (TMZ) and the experimental therapeutic targeting miR-10b, profoundly affects the tumorigenic phenotype of human glioblastoma cells [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Bevacizumab for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MM0299
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is a critical component of laboratory safety and responsible chemical handling. This document provides essential, immediate safety and logistical information for the disposal of MM0299, a selective and cell-penetrant inhibitor of lanosterol synthase.
Summary of Safety and Disposal Information
The following table summarizes key quantitative and safety data for this compound, based on available product information.
| Parameter | Value | Source |
| CAS Number | 474255-10-2 | [1][2] |
| Molecular Formula | C₂₆H₂₃NO₅ | [1] |
| Molecular Weight | 429.46 g/mol | [1] |
| Appearance | White to beige powder | [1][2] |
| Solubility | DMSO: 2 mg/mL | [1][2] |
| Storage Temperature | -10 to -25°C | [1][2] |
| GHS Hazard Classification | Not a hazardous substance or mixture | |
| Storage Class | 11 - Combustible Solids | [1][2] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [1][2] |
Experimental Protocols
While specific experimental protocols for the use of this compound will vary depending on the research application, the disposal procedures outlined below are broadly applicable. The key consideration for disposal is the non-hazardous classification of the pure substance. However, it is imperative to consider that any solutions or mixtures containing this compound may have different disposal requirements based on the other components.
Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Solid Powder):
-
Step 1: Evaluation: Confirm that the this compound is in its pure, solid form and has not been contaminated with other hazardous materials.
-
Step 2: Packaging: Ensure the container is securely sealed and properly labeled.
-
Step 3: Disposal: As a non-hazardous solid, small quantities of pure this compound can typically be disposed of in the regular laboratory solid waste stream. However, it is best practice to consult your institution's specific guidelines for non-hazardous chemical waste. For larger quantities, or if institutional policy requires it, package the material for pickup by your institution's environmental health and safety (EHS) office.
2. This compound Solutions (e.g., in DMSO):
-
Step 1: Hazard Assessment: The disposal of this compound solutions is dictated by the hazards of the solvent. For example, a solution of this compound in DMSO is considered a chemical waste due to the properties of DMSO.
-
Step 2: Collection: Collect the waste solution in a designated, properly labeled, and sealed waste container. The container should be compatible with the solvent used.
-
Step 3: Labeling: The waste container must be labeled with the full chemical names of all components, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"), and their approximate concentrations.
-
Step 4: Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
3. Contaminated Labware (e.g., pipette tips, tubes, gloves):
-
Step 1: Segregation: Separate labware contaminated with pure, solid this compound from that contaminated with this compound solutions.
-
Step 2: Solid Waste Contaminated with Pure this compound: This can typically be disposed of in the regular laboratory solid waste.
-
Step 3: Solid Waste Contaminated with this compound Solutions: This waste should be placed in a designated solid chemical waste container, as it is contaminated with the solvent. The container should be clearly labeled with the chemical contaminants.
-
Step 4: Disposal: The solid chemical waste container should be sealed and disposed of through your institution's EHS program.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste streams.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for definitive guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MM0299
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with MM0299. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a potent, selective, and brain-penetrant inhibitor of lanosterol synthase (LSS) with significant anti-glioblastoma activity.[1][2][3] Its mechanism of action involves the diversion of the cholesterol biosynthesis pathway, leading to the accumulation of 24(S),25-epoxycholesterol (EPC), which is toxic to glioma stem-like cells.[1][2][3][4] Due to its cytotoxic nature, stringent safety measures are imperative during handling, storage, and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table summarizes the required equipment for various procedures involving this compound.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double chemotherapy gloves (ASTM D6978 compliant)[5] - Impermeable, disposable gown with back closure[5] - Eye protection (safety glasses with side shields or goggles) - If packaging is damaged, add respiratory protection (N95 or higher)[5] |
| Weighing and Reconstitution | - Double chemotherapy gloves (ASTM D6978 compliant)[5] - Impermeable, disposable gown with back closure[5] - Eye protection (safety glasses with side shields or goggles) - Respiratory protection (N95 or higher) within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Double chemotherapy gloves (ASTM D6978 compliant)[5] - Impermeable, disposable gown with back closure[5] - Eye protection (safety glasses with side shields or goggles) - Work should be conducted in a Class II Biosafety Cabinet (BSC) |
| In Vivo Procedures | - Double chemotherapy gloves (ASTM D6978 compliant)[5] - Impermeable, disposable gown with back closure[5] - Eye protection (safety glasses with side shields or goggles) - Respiratory protection (N95 or higher) |
| Waste Disposal | - Double chemotherapy gloves (ASTM D6978 compliant)[5] - Impermeable, disposable gown with back closure[5] - Eye protection (safety glasses with side shields or goggles) - Heavy-duty gloves for handling waste containers |
Operational Plans: From Receipt to Disposal
A clear and systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps and decision points.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols
Reconstitution of this compound:
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is donned correctly.
-
Weighing: Carefully weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired stock concentration. A common stock concentration is 10 mM.
-
Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.[6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | - Includes gloves, gowns, bench paper, plasticware, etc. - Collect in a designated, leak-proof, and clearly labeled hazardous waste container. - Dispose of through your institution's hazardous waste management program. |
| Contaminated Liquid Waste | - Includes unused stock solutions, cell culture media, etc. - Collect in a designated, leak-proof, and clearly labeled hazardous waste container. - Do not pour down the drain. - Dispose of through your institution's hazardous waste management program. |
| Contaminated Sharps | - Includes needles, syringes, serological pipettes, etc. - Immediately place in a designated, puncture-resistant sharps container. - Do not recap, bend, or break needles. - Dispose of through your institution's biomedical or hazardous waste management program. |
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of lanosterol synthase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a metabolic shunt, resulting in the production of 24(S),25-epoxycholesterol.
Caption: this compound inhibits lanosterol synthase, shunting metabolism towards toxic EPC production.
By adhering to these safety protocols and understanding the mechanism of this compound, researchers can mitigate risks and advance their scientific inquiries in a safe and controlled manner.
References
- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. omicsdi.org [omicsdi.org]
- 5. publications.ashp.org [publications.ashp.org]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
